Valdecoxib-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDTQAFDNKSHK-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Valdecoxib-d3: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Valdecoxib-d3, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Specifications
This compound serves as an internal standard for the quantification of Valdecoxib in various analytical methodologies, including GC- or LC-MS. Its physical and chemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 1219794-90-7 | [1][2][3][4][5] |
| Molecular Weight | 317.38 g/mol | [2][3][4][5][6][7] |
| Molecular Formula | C₁₆H₁₁D₃N₂O₃S | [2][4][6] |
Mechanism of Action: Selective COX-2 Inhibition
Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits its anti-inflammatory, analgesic, and antipyretic properties primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate pain and inflammation.
Valdecoxib's selectivity for COX-2 over COX-1 is a key feature. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is typically induced during inflammation. By selectively inhibiting COX-2, Valdecoxib reduces the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of Valdecoxib.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of a compound against the COX-2 enzyme.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of Valdecoxib for the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Arachidonic Acid (substrate)
-
COX Cofactor
-
Test compound (Valdecoxib)
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX-2 enzyme, and COX Cofactor.
-
Add the test compound (Valdecoxib) at various concentrations to the wells of a 96-well plate. Include a control group with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding a diluted solution of arachidonic acid to all wells simultaneously.
-
Immediately measure the fluorescence kinetically at excitation and emission wavelengths of approximately 535 nm and 587 nm, respectively, for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.[9]
In Vivo Anti-inflammatory Activity: Rat Paw Edema Model
This in vivo model is widely used to assess the anti-inflammatory effects of compounds.
Objective: To evaluate the ability of Valdecoxib to reduce acute inflammation in a rat model.
Animals: Male or female rats (e.g., Wistar or Sprague-Dawley), typically weighing between 150-200g.
Materials:
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Test compound (Valdecoxib)
-
Vehicle (e.g., saline or appropriate solvent)
-
Pletysmometer or micrometer for paw volume measurement
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound (Valdecoxib) or vehicle to the respective groups of animals, typically via oral gavage.
-
After a set time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.05-0.1 mL) of carrageenan solution into the subplantar region of the left hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer or micrometer at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.[10]
Quantitative Data Summary
The following table summarizes key quantitative data related to the efficacy of Valdecoxib from various studies.
| Parameter | Organism/System | Value | Citations |
| COX-2 IC₅₀ | Human Recombinant | 0.005 µM | [1] |
| COX-1 IC₅₀ | Human Recombinant | 140 µM | [1] |
| PGE₂ Production IC₅₀ | Isolated Human Whole Blood | 0.89 µM | [1] |
| Carrageenan-induced Paw Edema ED₅₀ | Rat | 10.2 mg/kg | [1] |
| Adjuvant-induced Arthritis ED₅₀ | Rat | 0.032 mg/kg | [1] |
This technical guide provides a foundational understanding of this compound and its non-deuterated counterpart, Valdecoxib. The provided data and protocols are intended to support further research and development in the field of anti-inflammatory therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS 1219794-90-7 | LGC Standards [lgcstandards.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. This compound (methyl-d3) | LGC Standards [lgcstandards.com]
- 6. veeprho.com [veeprho.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
Valdecoxib-d3 Solubility in Common Laboratory Solvents: A Technical Guide
This technical guide provides a comprehensive overview of the solubility of Valdecoxib-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib. This compound is primarily utilized as an internal standard for the quantification of Valdecoxib in various analytical methods, such as gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS).[1] Understanding its solubility in common laboratory solvents is critical for the preparation of accurate stock solutions and standards for research, drug development, and pharmacokinetic studies.
Quantitative Solubility Data
The solubility of a compound is a fundamental physical property that dictates its handling and application in a laboratory setting. For this compound, solubility has been empirically determined in several common organic solvents and buffer systems. The data is summarized in the table below. It is important to note that the solubility of deuterated compounds is generally expected to be very similar to their non-deuterated counterparts. For reference, Valdecoxib (the non-deuterated form) is described as relatively insoluble in water (approximately 10 μg/mL), soluble in methanol and ethanol, and freely soluble in other organic solvents and alkaline aqueous solutions.[2][3][4]
| Solvent | Concentration (mg/mL) | Notes | Source |
| Dimethylformamide (DMF) | 20 mg/mL | - | [1] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | A stock solution of 63 mg/mL in fresh DMSO has also been reported for Valdecoxib.[5] | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Phosphate-Buffered Saline | [1] |
| Ethanol | 5 mg/mL | The solubility of non-deuterated Valdecoxib in ethanol at 298.15 K is reported to be approximately 9.6 mg/mL.[6][7] | [1] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The determination of a compound's thermodynamic or equilibrium solubility is crucial for understanding its intrinsic properties. The shake-flask method is the gold standard for this purpose, recommended by various international bodies for its reliability.[8][9][10] The following protocol outlines the steps to determine the solubility of this compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., Ethanol, DMSO, buffer solution)
-
Vials with screw caps
-
Orbital shaker or mechanical agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Validated analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[9] The time required may need to be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution plateaus.[9]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the supernatant through a syringe filter appropriate for the solvent used.
-
Dilution: If necessary, dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.[9]
Visualized Experimental Workflow
The following diagram illustrates the key stages of the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- 10. lup.lub.lu.se [lup.lub.lu.se]
The Deuterium Difference: A Technical Guide to Valdecoxib and Valdecoxib-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the core differences between the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib and its deuterated isotopologue, Valdecoxib-d3. While Valdecoxib was withdrawn from the market due to safety concerns, the principles of its metabolism and the effects of deuteration remain highly relevant in the field of drug development. This document will delve into the physicochemical properties, mechanism of action, metabolic pathways, and the profound impact of isotopic substitution on the drug's pharmacokinetic profile. Detailed experimental protocols and structured data presentation will offer researchers a comprehensive resource for understanding and applying the concepts of drug deuteration.
Introduction
Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, formerly used for the treatment of osteoarthritis, rheumatoid arthritis, and dysmenorrhea.[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[3][4] this compound is a stable, isotopically labeled version of Valdecoxib where three hydrogen atoms on the 5-methyl group have been replaced with deuterium atoms.[5] This seemingly subtle modification has significant implications for the drug's metabolic stability, a concept rooted in the kinetic isotope effect.[6][7] Understanding these differences is crucial for researchers in drug metabolism, pharmacokinetics, and the design of novel therapeutic agents with improved properties.
Physicochemical Properties
The primary physical difference between Valdecoxib and this compound is their molecular weight, owing to the substitution of protium (¹H) with deuterium (²H). This seemingly minor change can influence various physicochemical parameters.
| Property | Valdecoxib | This compound |
| Molecular Formula | C₁₆H₁₄N₂O₃S | C₁₆H₁₁D₃N₂O₃S[5] |
| Molecular Weight | 314.36 g/mol [8] | 317.4 g/mol [5] |
| Appearance | White crystalline powder[6] | Solid[5] |
| Water Solubility | 10 µg/mL (at 25°C and pH 7.0)[6] | Not explicitly stated, but expected to be similar to Valdecoxib |
| Protein Binding | ~98%[4] | Not explicitly stated, but expected to be similar to Valdecoxib |
Mechanism of Action: A Shared Pathway
Both Valdecoxib and this compound exert their therapeutic effects through the selective inhibition of the COX-2 enzyme.[3] The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are inflammatory mediators. By blocking this pathway, these compounds reduce pain and inflammation. The deuteration in this compound does not alter the pharmacophore responsible for binding to the active site of COX-2; therefore, the fundamental mechanism of action remains the same for both compounds.
Caption: Mechanism of action for Valdecoxib and this compound.
The Core Difference: Metabolic Pathways and the Kinetic Isotope Effect
The crucial distinction between Valdecoxib and this compound lies in their metabolism. Valdecoxib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9.[9][10] The main phase I metabolic pathway involves the oxidation of the 5-methyl group to form a hydroxymethyl metabolite.[11]
It is at this metabolically vulnerable site that this compound is modified. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, leading to a slower rate of metabolism at this position. This phenomenon is known as the kinetic isotope effect (KIE) .[6][7] The anticipated outcome is a reduced rate of formation of the primary metabolite, which can lead to a longer plasma half-life and increased overall drug exposure for this compound compared to Valdecoxib.
Caption: Comparative metabolism of Valdecoxib and this compound.
Experimental Protocols
To quantitatively assess the differences between Valdecoxib and this compound, the following experimental protocols are essential.
In Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance and metabolic half-life of Valdecoxib and this compound in liver microsomes.
Methodology:
-
Incubation: Incubate Valdecoxib and this compound separately with human liver microsomes (or specific CYP enzyme preparations) in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method. This compound can be used as an internal standard for the quantification of Valdecoxib, and a different internal standard would be required for the quantification of this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time to determine the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of Valdecoxib and this compound in an animal model (e.g., rats or mice).
Methodology:
-
Dosing: Administer equivalent doses of Valdecoxib and this compound to separate groups of animals via a specific route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract the drug from the plasma and quantify the concentrations of Valdecoxib or this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t₁/₂).
Caption: Workflow for in vivo pharmacokinetic study.
Quantitative Data Summary
| Pharmacokinetic Parameter | Valdecoxib (in Humans) | Expected Impact on this compound |
| Oral Bioavailability | 83%[4] | Potentially Increased |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours[4] | Potentially Delayed |
| Elimination Half-life (t₁/₂) | 8-11 hours | Expected to be Longer |
| Apparent Volume of Distribution (Vss/F) | ~86 L[4] | Not expected to change significantly |
| Metabolism | Primarily hepatic via CYP3A4 and CYP2C9[9][10] | Slower rate of metabolism |
Conclusion
The primary and most impactful difference between Valdecoxib and this compound is the substitution of hydrogen with deuterium at a key metabolic site. This isotopic labeling is predicted to significantly slow down the rate of metabolism due to the kinetic isotope effect. For drug development professionals, this case study exemplifies a powerful strategy to enhance the pharmacokinetic properties of a drug candidate, potentially leading to improved efficacy, reduced dosing frequency, and a better safety profile. The detailed methodologies provided herein offer a framework for the experimental validation of these principles in novel drug discovery and development programs. While Valdecoxib itself is no longer in clinical use, the lessons learned from its deuterated analog continue to inform the design of next-generation therapeutics.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. salamandra.net [salamandra.net]
- 3. dovepress.com [dovepress.com]
- 4. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valdecoxib - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Valdecoxib-d3: A Technical Safety and Mechanistic Overview for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's material safety data sheet (MSDS) information is paramount for safe handling and effective application. This technical guide provides an in-depth look at the material safety data, experimental protocols, and mechanism of action for Valdecoxib-d3.
This compound is the deuterated analog of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] this compound is primarily utilized as an internal standard for the quantification of Valdecoxib in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2]
Physical and Chemical Properties
A solid, white to off-white crystalline powder, this compound's key physical and chemical properties are summarized below.[3][4] These characteristics are essential for its proper storage, handling, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₁D₃N₂O₃S | [2] |
| Molecular Weight | 317.38 g/mol | [1] |
| CAS Number | 1219794-90-7 | [5] |
| Melting Point | 162-164 °C | [6] |
| pKa (Strongest Acidic) | 10.06 | |
| logP | 2.82 - 3.32 | |
| Solubility | ||
| Water | Relatively insoluble (10 µg/mL at 25°C, pH 7.0) | [4] |
| DMSO | >25 mg/mL | [3] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [4] |
Toxicological Information and Safety Data
Understanding the toxicology of this compound is critical for ensuring laboratory safety. The following table summarizes the available toxicological data. It is important to note that specific toxicity data for the deuterated form is limited; therefore, data for the parent compound, Valdecoxib, is included as a close surrogate.
| Metric | Value | Species | Source(s) |
| Oral LD50 | > 800 mg/kg (female) | Rat | [5] |
| Oral LD50 | > 1600 mg/kg (male) | Rat | [3] |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H361: Suspected of damaging fertility or the unborn child.[5]
-
H373: May cause damage to organs through prolonged or repeated exposure.[5]
-
H410: Very toxic to aquatic life with long lasting effects.[6]
The GHS pictogram associated with this compound is the health hazard symbol.[5]
Handling and Safety Precautions
When working with this compound, the following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Do not handle until all safety precautions have been read and understood.[5]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[5]
-
First Aid:
Mechanism of Action: Inhibition of COX-2 Signaling Pathway
Valdecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the prostaglandin synthesis pathway, which is responsible for mediating inflammation and pain.[6] The enzyme converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins. By selectively inhibiting COX-2, Valdecoxib reduces the production of these pro-inflammatory prostaglandins.[6]
The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by Valdecoxib.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
High-Performance Liquid Chromatography (HPLC) Analysis of Valdecoxib
This protocol outlines a method for the quantitative determination of Valdecoxib in pharmaceutical formulations.
Instrumentation and Conditions:
-
HPLC System: Isocratic pump, autosampler, and UV-Visible detector.
-
Column: Cosmosil Octadecyl Silane (C18), 5 µm, 150 mm x 4.6 mm.
-
Mobile Phase: A 55:45 (v/v) mixture of ammonium acetate buffer and acetonitrile, with 0.1% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.
-
Injection Volume: 20 µL.
-
Internal Standard: Rofecoxib.
Procedure:
-
Standard Solution Preparation: Accurately weigh 100 mg of pure Valdecoxib standard and dissolve in methanol in a 100 mL volumetric flask to create a 1000 µg/mL stock solution. Prepare a 10 µg/mL working solution by appropriate dilution.
-
Sample Preparation: For tablet formulations, weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to one tablet into a 100 mL volumetric flask, dissolve in the mobile phase, and make up to the mark. Filter the solution through a 0.45 µm filter.
-
Internal Standard Addition: To both standard and sample solutions, add a known concentration of the Rofecoxib internal standard.
-
Injection and Analysis: Inject 20 µL of the prepared solutions into the HPLC system.
-
Quantification: Calculate the amount of Valdecoxib in the sample by comparing the peak area ratio of Valdecoxib to the internal standard in the sample with that of the standard solution.
In Vitro COX-2 Inhibition Assay
This fluorometric assay is used to screen for inhibitors of COX-2 activity.
Materials:
-
Recombinant COX-2 enzyme
-
COX Assay Buffer
-
Amplex™ Red reagent
-
Arachidonic Acid (substrate)
-
This compound (as a control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/590 nm)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Dilute the COX-2 enzyme to the desired concentration in the COX Assay Buffer. Prepare a working solution of Amplex™ Red. Prepare the arachidonic acid substrate solution.
-
Assay Setup: In a 96-well plate, add the following to the respective wells:
-
Negative Control: COX Assay Buffer.
-
Positive Control: Diluted COX-2 enzyme.
-
Test Inhibitor: Diluted COX-2 enzyme and the test compound (or this compound as a control).
-
-
Reaction Initiation: Add the Amplex™ Red working solution to all wells, followed by the arachidonic acid solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the fluorescence of the test inhibitor wells to that of the positive and negative controls.
The following diagram illustrates a general workflow for a COX-2 inhibitor screening assay.
References
Commercial suppliers and availability of Valdecoxib-d3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercial availability of Valdecoxib-d3, its application as an internal standard, and the relevant biological pathways.
This compound is the deuterated analog of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor. Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Valdecoxib in biological samples using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). Its use significantly improves the accuracy and precision of pharmacokinetic and metabolic studies.
Commercial Availability and Suppliers
This compound is available from several commercial suppliers catering to the research community. The table below summarizes the offerings from prominent vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| Cayman Chemical | 28699 | ≥99% deuterated forms (d1-d3) | 1 mg, 5 mg |
| CDN Isotopes | D-6841 | 98 atom % D | 5 mg, 10 mg |
| Simson Pharma Limited | V010007 | Not specified | Not specified |
| LGC Standards | CDN-D-6841 | 98 atom % D, min 98% Chemical Purity | 5 mg, 10 mg |
| Veeprho | DVE001236 | Not specified | Not specified |
| Forenap | TRC-V090003-100mg | Not specified | 100 mg[1] |
Experimental Protocols
This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of Valdecoxib. Below is a generalized experimental protocol derived from common practices in pharmacokinetic studies employing LC-MS/MS.
Sample Preparation: Protein Precipitation
This method is commonly used to extract Valdecoxib and the this compound internal standard from plasma samples.
-
Spiking: To 100 µL of plasma sample, add a known concentration of this compound working solution (e.g., 50 µL of 100 ng/mL in methanol).
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Valdecoxib and this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Valdecoxib: The specific parent and daughter ion masses would be determined during method development.
-
This compound: The parent ion will be 3 mass units higher than that of Valdecoxib, while the daughter ion may be the same or different depending on the fragmentation pattern.
-
-
Signaling Pathways and Experimental Workflows
Valdecoxib and the COX-2 Signaling Pathway
Valdecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The diagram below illustrates the simplified signaling pathway.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of Valdecoxib.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the typical workflow for a pharmacokinetic study of Valdecoxib using this compound as an internal standard.
Caption: Workflow for pharmacokinetic analysis using this compound internal standard.
References
Methodological & Application
Application Note: High-Throughput Quantification of Valdecoxib in Biological Matrices Using Valdecoxib-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Accurate quantification of Valdecoxib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for such analyses due to its high sensitivity, specificity, and speed.[4]
The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response. Valdecoxib-d3, a deuterium-labeled analog of Valdecoxib, is an ideal internal standard for this purpose.[1][2][3] It shares nearly identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This application note provides a detailed protocol for the quantification of Valdecoxib in plasma using this compound as an internal standard with LC-MS/MS.
Analyte and Internal Standard Properties
| Property | Valdecoxib | This compound |
| IUPAC Name | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | 4-[5-(methyl-d3)-3-phenylisoxazol-4-yl]benzenesulfonamide[1] |
| Molecular Formula | C₁₆H₁₄N₂O₃S | C₁₆H₁₁D₃N₂O₃S[1] |
| Molecular Weight | 314.36 g/mol | 317.38 g/mol [2] |
| Unlabeled CAS No. | 181695-72-7 | 181695-72-7[5] |
| Labeled CAS No. | N/A | 1219794-90-7[1][5] |
Experimental Protocols
1. Materials and Reagents
-
Valdecoxib analytical standard (>98% purity)
-
This compound internal standard (IS) (>98% purity, ≥99% deuterated forms)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
2. Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Valdecoxib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Valdecoxib primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve (e.g., 5, 10, 50, 100, 500, 1000, 2000, and 4000 ng/mL).[4]
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with acetonitrile to prepare a spiking solution at a concentration of 50 ng/mL.
3. Sample Preparation (Protein Precipitation)
This protocol outlines a protein precipitation method, which is a rapid and effective technique for sample clean-up in plasma matrices.[6]
-
Pipette 100 µL of plasma sample (or standard/QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard spiking solution (50 ng/mL).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.[6]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Dilute the supernatant with 100 µL of ultrapure water containing 0.1% formic acid.[6]
-
Inject a portion of the final solution (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4][6] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[6][7] |
| Mobile Phase B | Acetonitrile[4][7] |
| Flow Rate | 0.4 mL/min[6] |
| Gradient | Start with 10% B, increase to 60% B over 6 min, then re-equilibrate.[8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 µL |
| Run Time | Approximately 3-5 minutes[4][7] |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[4][6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][7] |
| Capillary Temp. | 275°C[8] |
| Sheath Gas | 45 units[8] |
MRM Transitions
The selection of precursor and product ions is critical for specificity. The following transitions have been reported for Valdecoxib and can be used as a starting point. The transition for this compound will have a +3 Da shift in the precursor ion.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Valdecoxib | Positive | 315.1 | 132.0 / 235.1[6][9] |
| Valdecoxib | Negative | 313.0 | 118.0[7][10] |
| This compound (IS) | Positive | 318.1 | 132.0 / 238.1 |
| This compound (IS) | Negative | 316.0 | 118.0 |
Note: The optimal product ion should be determined experimentally.
Data Presentation
Method Validation Summary
The performance of the LC-MS/MS method should be validated according to regulatory guidelines. Key parameters include linearity, precision, accuracy, and the lower limit of quantification (LLOQ).
| Parameter | Result |
| Linearity Range | 5 - 4000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| LLOQ | 0.5 - 5 ng/mL[4][7] |
| Intra-day Precision (%RSD) | < 6%[4] |
| Inter-day Precision (%RSD) | < 4%[4] |
| Accuracy (%RE) | -1.38% to 1.96%[4] |
| Recovery | > 82%[4] |
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. dovepress.com [dovepress.com]
- 5. This compound (methyl-d3) | LGC Standards [lgcstandards.com]
- 6. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A liquid chromatography-mass spectrometry method for the quantification of both etoricoxib and valdecoxib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Valdecoxib in Human Plasma by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Accurate quantification of valdecoxib in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of valdecoxib in human plasma using a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The described method is based on protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the UPLC-MS/MS-based quantification of valdecoxib in human plasma, compiled from various validated methods.
| Parameter | Valdecoxib | Internal Standard (IS) | Reference |
| Linearity Range | 0.5 - 200 ng/mL | Celecoxib or Diazepam | [1][2] |
| 2.5 - 500 ng/mL | Celecoxib | [3][4][5] | |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | [1] | |
| 2.5 ng/mL | [3][4][5] | ||
| Precision (RSD%) | Intra-day: 1.36 - 3.65% | [2] | |
| Inter-day: 2.28 - 5.91% | [2] | ||
| Accuracy (RE%) | -1.38% to 1.96% | [2] | |
| Recovery | > 82.54% | [2] | |
| 91% | [1] | ||
| MRM Transition (m/z) | 312.89 → 118.02 (Negative Ion Mode) | 379.98 → 316.02 (Celecoxib, Negative) | [2][6] |
| 313 → 118 (Negative Ion Mode) | [1] | ||
| 315 → 132 (Positive Ion Mode) | 382 → 362 (Celecoxib, Positive) | [3][4][5] |
Experimental Protocol
This protocol provides a step-by-step guide for the quantification of valdecoxib in human plasma.
Materials and Reagents
-
Valdecoxib reference standard (>98% purity)
-
Celecoxib internal standard (IS) (>98% purity)
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters XEVO TQD)
-
UPLC Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[2][3][4][5][6]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of valdecoxib and celecoxib (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the valdecoxib stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the celecoxib stock solution with acetonitrile to a final concentration of 1 µg/mL.[3][4]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.[3][4]
-
Add 20 µL of the internal standard working solution (1 µg/mL celecoxib) and vortex for 15 seconds.[2][3][4]
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[2][3][4][6]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[3][4]
-
Transfer 100 µL of the clear supernatant to a clean tube and dilute with 100 µL of ultrapure water.[3][4]
-
Inject 2 µL of the final solution into the UPLC-MS/MS system.[2]
UPLC-MS/MS Conditions
-
UPLC Conditions:
-
MS/MS Conditions (Positive Ion Mode): [3][4][5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 4 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 600 L/h
-
Cone Gas Flow: 50 L/h
-
MRM Transitions:
-
Valdecoxib: m/z 315 → 132
-
Celecoxib (IS): m/z 382 → 362
-
-
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the quantification of valdecoxib in human plasma.
Caption: Workflow for Valdecoxib Quantification.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of valdecoxib in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies. The validation parameters summarized from various sources demonstrate the robustness and accuracy of this methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valdecoxib Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valdecoxib is a potent, selective cyclooxygenase-2 (COX-2) inhibitor, previously utilized as a nonsteroidal anti-inflammatory drug (NSAID) for its analgesic and anti-inflammatory properties. The accurate quantification of Valdecoxib in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug development and clinical trials. This document provides detailed application notes and standardized protocols for the primary sample preparation techniques employed for Valdecoxib analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
The primary mechanism of action for Valdecoxib is the selective inhibition of the COX-2 enzyme.[1] This enzyme is responsible for converting arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[2] By inhibiting COX-2, Valdecoxib effectively reduces the synthesis of these pro-inflammatory prostaglandins.[1]
Sample Preparation Techniques: An Overview
The choice of sample preparation technique is critical for removing interfering endogenous components from biological matrices, thereby enhancing the accuracy, precision, and sensitivity of the analytical method, which is often High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protein Precipitation (PPT): A straightforward and rapid method ideal for high-throughput analysis. It involves adding a precipitating agent, typically an organic solvent or a strong acid, to the biological sample to denature and precipitate proteins. While simple and inexpensive, it may result in a less clean extract compared to other methods.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. It offers a cleaner sample than PPT by removing a broader range of interferences. However, LLE can be more time-consuming and may involve the use of large volumes of organic solvents.[3]
-
Solid-Phase Extraction (SPE): A highly selective and efficient method that provides the cleanest extracts. SPE utilizes a solid sorbent to retain the analyte of interest while endogenous interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE can be automated for high-throughput applications.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various validated bioanalytical methods for Valdecoxib, providing a comparative overview of the performance of different sample preparation techniques.
Table 1: Protein Precipitation (PPT) Methods for Valdecoxib Analysis
| Biological Matrix | Precipitating Agent | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |
| Beagle Plasma | Acetonitrile | > 82.54 | 5 - 4000 | 5 | UPLC-MS/MS | [4][5] |
| Human Plasma | Perchloric Acid (5%) | > 95 | 20,000 - 1,400,000 | 13,450 | RP-HPLC | [6] |
| Rat Plasma | Acetonitrile | Not Reported | 2.5 - 500 | 2.5 | UPLC-MS/MS | [7] |
Table 2: Liquid-Liquid Extraction (LLE) Methods for Valdecoxib Analysis
| Biological Matrix | Extraction Solvent | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |
| Canine Plasma | Cyclohexane:Diethyl Ether (3:2, v/v) | 94.8 - 103.6 | Not Specified | 10 | HPLC-Fluorimetric | [8] |
| Human Plasma | Diethyl Ether | Not Reported | 5 - 400 | 5 | RP-HPLC | [9] |
Table 3: Solid-Phase Extraction (SPE) Methods for Valdecoxib Analysis
| Biological Matrix | SPE Cartridge Type | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |
| Human Plasma | C18 | Not Reported | Not Reported | Not Reported | LC-MS/MS | |
| Human Urine | C18 | Not Reported | 1 - 200 | 1 | LC-MS/MS | [1] |
Experimental Protocols and Workflows
Valdecoxib Signaling Pathway
Valdecoxib selectively inhibits the COX-2 enzyme, which plays a crucial role in the inflammatory cascade by converting arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to various pro-inflammatory prostaglandins.
Caption: Valdecoxib's mechanism of action via COX-2 inhibition.
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a method for the analysis of Valdecoxib in beagle plasma using UPLC-MS/MS.[4][5]
Objective: To remove proteins from plasma samples for the quantification of Valdecoxib.
Materials:
-
Beagle plasma
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Celecoxib in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of beagle plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein denaturation.[7]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or vial for analysis by UPLC-MS/MS.
Caption: Workflow for Protein Precipitation of Valdecoxib.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the simultaneous determination of Parecoxib (a prodrug of Valdecoxib) and Valdecoxib in canine plasma.[8]
Objective: To extract Valdecoxib from plasma using an organic solvent.
Materials:
-
Canine plasma
-
Internal Standard (IS) solution
-
Acidic solution (e.g., perchloric acid)
-
Extraction solvent: Cyclohexane:Diethyl Ether (3:2, v/v)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To a centrifuge tube, add the plasma sample and the internal standard.
-
Acidify the sample by adding the acidic solution to facilitate protein precipitation.
-
Add the extraction solvent (Cyclohexane:Diethyl Ether, 3:2, v/v).
-
Vortex the mixture vigorously for several minutes to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer (top layer) to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh aliquot of the extraction solvent to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the reconstitution solvent.
-
The sample is now ready for injection into the HPLC system.
Caption: Workflow for Liquid-Liquid Extraction of Valdecoxib.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a general representation based on methods for Valdecoxib and its metabolites in human urine and plasma using C18 cartridges.[1]
Objective: To selectively isolate Valdecoxib from a biological matrix using a solid sorbent.
Materials:
-
Human plasma or urine
-
Internal Standard (IS) solution
-
C18 SPE cartridges
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., water-methanol mixture)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Add the internal standard to the plasma or urine sample. Dilute the sample with an appropriate buffer if necessary.
-
SPE Cartridge Conditioning: Pass methanol through the C18 cartridge to activate the sorbent.
-
SPE Cartridge Equilibration: Pass water or an aqueous buffer through the cartridge to prepare it for sample loading.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. The analyte and IS will be retained on the C18 sorbent.
-
Washing: Pass a wash solvent (e.g., a mixture of water and a small percentage of methanol) through the cartridge to remove endogenous interferences.
-
Elution: Elute Valdecoxib and the IS from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Caption: Workflow for Solid-Phase Extraction of Valdecoxib.
References
- 1. ClinPGx [clinpgx.org]
- 2. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. PathWhiz [pathbank.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Optimizing Valdecoxib-d3 Concentration for Internal Standard Spiking in LC-MS/MS Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is critical for ensuring accuracy and precision.[1][2] Valdecoxib-d3, a deuterium-labeled analog of Valdecoxib, serves as an excellent internal standard (IS) for the quantification of Valdecoxib, its metabolites, or other structurally related compounds like COX-2 inhibitors.[3] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][4] This note provides a comprehensive guide to selecting and validating the optimal spiking concentration of this compound for robust and reliable bioanalytical methods.
Principle of Internal Standard Concentration Selection
The primary role of an internal standard is to compensate for variability during the analytical process, including sample extraction, injection volume inconsistencies, and matrix-induced ion suppression or enhancement.[1][5][6] An ideal IS concentration should yield a consistent and reproducible signal across all samples, including calibration standards, quality controls (QCs), and unknown study samples.
The optimal concentration is one that:
-
Produces a detector response that is high enough to be precise but not so high as to cause detector saturation.
-
Is comparable to the analyte's response at a key point in the calibration curve, often the midpoint.
-
Does not interfere with the analyte's signal (i.e., no significant crosstalk).
-
Is sufficient to overcome any background noise or minor impurities in the IS material itself.
Factors Influencing Optimal Concentration
There is no single universal concentration for an internal standard. The selection is method-dependent and must be empirically determined, considering:
-
Analyte's Expected Concentration Range: The IS concentration should be tailored to the calibration curve range of the analyte. A common practice is to choose a concentration that provides a response similar to that of the analyte at its geometric mean or mid-level concentration.
-
Mass Spectrometer Sensitivity: Highly sensitive instruments may require lower IS concentrations to avoid detector saturation and ensure the response remains within the linear range of the detector.[6]
-
Matrix Effects: The biological matrix (e.g., plasma, urine, tissue homogenate) can significantly suppress or enhance the ionization of both the analyte and the IS.[1] The IS concentration must be sufficient to provide a stable signal despite these effects.
-
Sample Preparation and Extraction Recovery: Analyte and IS may be lost during sample processing steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6] The chosen IS concentration should ensure a robust signal even after accounting for incomplete recovery.
Recommended Concentration Ranges from Literature
The optimal concentration of this compound is often determined in the context of the specific analyte it is being used to quantify. The following table summarizes concentrations used in various published bioanalytical methods. This data serves as a starting point for method development.
| Analyte(s) | Internal Standard | IS Spiking Conc. (ng/mL) | Analyte Calibration Range (ng/mL) | Biological Matrix | Analytical Method |
| Valdecoxib & Hydroxylated Metabolite | Structural Analogue | Not Specified | 0.5 - 200 | Human Plasma | SPE-LC-MS/MS[7] |
| Valdecoxib & Metabolites | Structural Analogue | Not Specified | 1 - 200 | Human Urine | SPE-LC-MS/MS[8] |
| Parecoxib & Valdecoxib | Celecoxib | Not Specified (IS) | 5 - 4000 | Beagle Plasma | UPLC-MS/MS[9] |
| Parecoxib & Valdecoxib | Celecoxib | Not Specified (IS) | 2.5 - 10,000 | Rat Plasma | UPLC-MS/MS[10] |
| Celecoxib | Curcumin | 1000 | 25 - 2500 | Mouse Plasma & Tissues | RP-HPLC[11] |
Note: While specific this compound concentrations were not always detailed in the provided search snippets, the analyte ranges give a strong indication of the concentrations at which a corresponding IS would be used. Typically, the IS concentration is set within the lower to middle range of the analyte's calibration curve.
Protocol for Determining Optimal this compound Concentration
This protocol outlines a systematic approach to identify the ideal spiking concentration for this compound in a new or revised bioanalytical assay.
5.1. Objective To evaluate and select an optimal concentration of this compound internal standard that ensures consistent response and accurate quantification of the target analyte across its entire calibration range.
5.2. Materials and Reagents
-
This compound certified reference material
-
Analyte certified reference material
-
Control biological matrix (e.g., drug-free human plasma)
-
HPLC-grade methanol, acetonitrile, water
-
Reagents for sample preparation (e.g., formic acid, ammonium acetate, trichloroacetic acid)
5.3. Instrumentation
-
Calibrated analytical balance and pipettes
-
Vortex mixer and centrifuge
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
5.4. Experimental Workflow
Caption: Experimental workflow for optimizing internal standard concentration.
5.5. Detailed Steps
-
Prepare Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From this stock, prepare a series of working solutions at concentrations such as 10, 50, 100, and 200 ng/mL. The exact range should be based on the expected analyte concentrations.
-
Prepare stock and working solutions for the analyte to spike control matrix at the Lower Limit of Quantification (LLOQ), a middle concentration (Mid), and the Upper Limit of Quantification (ULOQ).
-
-
Sample Preparation and Spiking:
-
Aliquot the control matrix into three sets of tubes (e.g., n=3 or 5 per set).
-
Spike each set with the analyte to achieve LLOQ, Mid, and ULOQ concentrations.
-
To these samples, add a small, fixed volume of one of the this compound working solutions. For example, add 10 µL of the 100 ng/mL IS solution to 90 µL of spiked plasma to achieve a final IS concentration of 10 ng/mL. Repeat for each IS concentration being tested.
-
Perform the established sample preparation procedure (e.g., add 300 µL of acetonitrile for protein precipitation, vortex, and centrifuge).
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis and Selection:
-
Inject the samples and acquire the data.
-
For each IS concentration tested, calculate the mean, standard deviation (SD), and coefficient of variation (%CV) of the IS peak area across the LLOQ, Mid, and ULOQ analyte samples.
-
The optimal this compound concentration is the one that provides the most consistent peak area (lowest %CV) across the entire analytical range, is free from interferences, and provides a robust signal well above the background noise.
-
As a general guideline, the IS response should ideally be within 50-150% of the analyte's response at the mid-point of the calibration curve.
-
Valdecoxib Mechanism of Action: COX-2 Inhibition Pathway
Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. Understanding this pathway provides context for its use in pharmaceutical research. The diagram below illustrates the inflammatory pathway and the point of inhibition.
Caption: Simplified prostaglandin synthesis pathway showing COX-2 inhibition by Valdecoxib.
Conclusion
The determination of the optimal spiking concentration for this compound is a critical step in the development of a robust and reliable bioanalytical method. While there are no fixed regulatory guidelines on the exact concentration, a systematic evaluation based on the analyte's concentration range, instrument sensitivity, and matrix effects is required. By following the protocol outlined in this note, researchers can confidently establish an internal standard concentration that ensures data integrity and meets the stringent requirements for pharmacokinetic and other drug development studies.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. veeprho.com [veeprho.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. texilajournal.com [texilajournal.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of valdecoxib and its metabolites in human urine by automated solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Valdecoxib-d3 for Metabolite Identification of Valdecoxib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of Valdecoxib-d3, a stable isotope-labeled analog of Valdecoxib, in the identification of its metabolites. The use of deuterium-labeled compounds in conjunction with mass spectrometry offers a powerful tool for distinguishing drug-related metabolites from endogenous molecules, thereby streamlining the metabolite identification process in drug development. This guide outlines the metabolic pathways of Valdecoxib, presents quantitative data for mass spectrometry analysis, and provides detailed experimental protocols and workflows.
Introduction
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. Its metabolism is extensive and primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. The primary metabolic pathway involves the hydroxylation of the methyl group to form an active hydroxymethyl metabolite (M1), which is further oxidized to a carboxylic acid metabolite. These metabolites can also undergo conjugation reactions.
This compound is a deuterated analog of Valdecoxib, where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling results in a predictable mass shift of +3 Da (Daltons) in the parent molecule and its metabolites that retain the deuterated methyl group. This mass shift allows for the clear identification of drug-related compounds in complex biological matrices when analyzed by mass spectrometry.
Data Presentation
The following tables summarize the key quantitative data for the analysis of Valdecoxib and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass transitions for the deuterated compounds are predicted based on the known metabolic transformations of Valdecoxib.
Table 1: Mass Spectrometry Parameters for Valdecoxib and its Metabolites (Unlabeled)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Valdecoxib | 313.1 | 118.0 | Negative | [1][2] |
| Valdecoxib | 315.0 | 132.0 | Positive | [3] |
| Hydroxymethyl Valdecoxib (M1) | 329.0 | 196.0 | Negative | [1][4] |
| Carboxylic Acid Valdecoxib | 343.0 | 196.0 | Negative | [1] |
Table 2: Predicted Mass Spectrometry Parameters for this compound and its Deuterated Metabolites
| Analyte | Predicted Precursor Ion (m/z) | Predicted Product Ion (m/z) | Mass Shift (Da) | Ionization Mode |
| This compound | 316.1 | 121.0 | +3 | Negative |
| This compound | 318.0 | 135.0 | +3 | Positive |
| Hydroxymethyl this compound | 332.0 | 199.0 | +3 | Negative |
| Carboxylic Acid this compound | 346.0 | 199.0 | +3 | Negative |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Valdecoxib and this compound using Human Liver Microsomes
Objective: To generate and identify metabolites of Valdecoxib using a stable isotope-labeled tracer.
Materials:
-
Valdecoxib
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a 1:1 mixture of Valdecoxib and this compound stock solution in methanol or DMSO.
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (to final volume of 200 µL)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Valdecoxib/Valdecoxib-d3 mixture (final concentration 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add the NADPH regenerating system to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis for Metabolite Identification
Objective: To analyze the samples from the in vitro metabolism experiment to identify metabolites of Valdecoxib based on the characteristic isotopic pattern of this compound.
Instrumentation and Conditions:
-
Liquid Chromatography System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column.[5]
-
Flow Rate: 0.4 mL/min[5]
-
Column Temperature: 45°C[5]
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes
-
Data Acquisition: Full scan mode to detect all potential metabolites, followed by product ion scans (MS/MS) of the suspected metabolite parent ions to confirm their structure.
Data Analysis:
-
Extract the chromatograms for the expected m/z values of Valdecoxib and this compound and their potential metabolites (refer to Tables 1 and 2).
-
Look for pairs of peaks that are separated by 3 Da and have similar retention times. These pairs represent the unlabeled metabolite and its corresponding deuterated analog.
-
The intensity ratio of the paired peaks should be approximately 1:1, reflecting the initial incubation mixture.
-
Perform MS/MS fragmentation analysis on the parent ions of these peak pairs. The fragmentation pattern of the deuterated metabolite should show a corresponding mass shift in the fragments containing the deuterated methyl group.
Mandatory Visualizations
References
- 1. Determination of valdecoxib and its metabolites in human urine by automated solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of parecoxib and its main metabolites valdecoxib and hydroxylated valdecoxib in mouse plasma with a sensitive LC-MS/MS method to elucidate the decreased drug metabolism of tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Application Notes: Preparation of Valdecoxib-d3 Stock Solution
Introduction
Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] The deuterated analog, Valdecoxib-d3, serves as an ideal internal standard for the accurate quantification of Valdecoxib in biological samples using mass spectrometry (GC-MS or LC-MS) techniques.[4] Proper preparation of a stock solution is a critical first step for ensuring the accuracy, precision, and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for research purposes.
Physicochemical and Solubility Data
Accurate preparation of the stock solution requires precise knowledge of the compound's properties. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 4-(5-(methyl-d3)-3-phenylisoxazol-4-yl)benzenesulfonamide | [4] |
| Molecular Formula | C₁₆H₁₁D₃N₂O₃S | [4] |
| Molecular Weight | 317.38 g/mol | [5] |
| CAS Number | 1219794-90-7 | [4][5] |
| Appearance | Solid, white to off-white powder | [3][4] |
| Solubility | ||
| In DMSO | ≥ 20 mg/mL | [4] |
| In DMF | 20 mg/mL | [4] |
| In Ethanol | 5 mg/mL | [4] |
| In Water | Relatively Insoluble | [3] |
| Storage | -20°C | [4] |
| Stability | ≥ 2 years at -20°C | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO), a common solvent for this compound due to its high solubilizing capacity.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile tips
-
Amber glass vial or a clear vial wrapped in foil
-
Cryogenic storage vials
-
Vortex mixer
Equipment
-
Chemical fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Perform all weighing and solvent handling steps inside a chemical fume hood to avoid inhalation of the powder and solvent vapors.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.
Procedure
-
Calculate the Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound must be calculated. The formula is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L * 0.001 L * 317.38 g/mol * 1000 mg/g = 3.17 mg
-
-
Weigh the Compound:
-
Tare the analytical balance with a clean, empty amber vial.
-
Carefully weigh approximately 3.17 mg of this compound powder directly into the tared vial. Record the exact mass.
-
-
Calculate the Required Solvent Volume:
-
Adjust the required solvent volume based on the actual mass weighed. The formula is: Volume (mL) = [Actual Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L)
-
For example, if the actual mass weighed is 3.25 mg: Volume (mL) = [3.25 mg / 317.38 g/mol ] / 10 mmol/L = 1.024 mL or 1024 µL
-
-
Dissolve the Compound:
-
Inside the fume hood, use a calibrated micropipette to add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Aliquot and Store:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in labeled cryogenic vials.
-
Clearly label each vial with the compound name ("this compound"), concentration (10 mM in DMSO), and the preparation date.
-
Store the aliquots in a freezer at -20°C for long-term storage. The compound is stable for at least 2 years under these conditions.[4]
-
Visual Diagrams
The following diagrams illustrate the experimental workflow and the biological context of Valdecoxib's action.
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Valdecoxib selectively inhibits COX-2, blocking inflammatory prostaglandins.
References
Application Notes and Protocols for the Quantification of Valdecoxib and Valdecoxib-d3 using Mass Spectrometry
Introduction
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Quantitative analysis of Valdecoxib in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides detailed mass transition (MRM) parameters and a comprehensive experimental protocol for the analysis of Valdecoxib and its deuterated internal standard, Valdecoxib-d3, using ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Mass Spectrometry Parameters
The following tables summarize the Multiple Reaction Monitoring (MRM) parameters for Valdecoxib and this compound in both positive and negative ionization modes. These parameters are essential for setting up a tandem mass spectrometer to achieve high selectivity and sensitivity for the analytes.
Table 1: MRM Parameters for Valdecoxib and this compound (Positive Ionization Mode)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Cone Voltage (V) | Collision Energy (eV) |
| Valdecoxib | 315.1 | 132.0 | 40 | 20 |
| This compound | 318.1 | 132.0 or 135.0 | Optimize | Optimize |
Note: The MRM parameters for this compound are estimated based on the principles of mass spectrometry for stable isotope-labeled internal standards. The precursor ion is shifted by +3 Da due to the three deuterium atoms. The product ion may remain the same or shift depending on the location of the deuterium atoms and the fragmentation pathway. It is highly recommended to optimize these parameters in the laboratory.
Table 2: MRM Parameters for Valdecoxib (Negative Ionization Mode)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Cone Voltage (V) | Collision Energy (eV) |
| Valdecoxib | 312.9 | 118.0 | Optimize | Optimize |
| Valdecoxib | 313.0 | 118.0 | Optimize | Optimize |
Note: Specific cone voltage and collision energy values for the negative ionization mode should be optimized on the instrument being used to achieve the best performance.
Experimental Protocol: UPLC-MS/MS Analysis of Valdecoxib
This protocol outlines a validated method for the simultaneous determination of Valdecoxib in biological samples.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for UPLC-MS/MS analysis.
2. UPLC Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]
-
Flow Rate: 0.4 mL/min[2]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-1.0 min: 10% to 90% B
-
1.0-2.0 min: 90% B
-
2.0-2.1 min: 90% to 10% B
-
2.1-3.0 min: 10% B[1]
-
-
Column Temperature: 40°C[2]
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C[2]
-
Desolvation Temperature: 500°C[2]
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr[2]
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of Valdecoxib.
References
Troubleshooting & Optimization
Technical Support Center: Valdecoxib-d3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity and sensitivity of Valdecoxib-d3 for mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization mode for this compound analysis by LC-MS/MS?
A1: this compound can be successfully analyzed in both positive and negative electrospray ionization (ESI) modes. The choice of polarity may depend on the specific instrumentation and sample matrix. However, several studies have reported robust methods using both modes. For instance, ESI negative mode has been utilized with MRM transitions of m/z 312.89 → 118.02 for valdecoxib[1], while ESI positive mode has also been successfully applied with transitions of m/z 315 → 132[2]. It is recommended to test both polarities during method development to determine the optimal choice for your specific laboratory conditions.
Q2: What are the common precursor and product ions for this compound in MS/MS analysis?
A2: For deuterated Valdecoxib (this compound), the mass-to-charge ratio (m/z) of the precursor ion will be shifted by +3 compared to the unlabeled compound. Based on published data for Valdecoxib, the expected MRM transitions for this compound would be:
-
ESI Positive Mode: m/z 318 → 132
-
ESI Negative Mode: m/z 315.9 → 118.0
It is crucial to confirm these transitions by infusing a standard solution of this compound into the mass spectrometer.
Q3: What type of HPLC column is recommended for this compound analysis?
A3: Reversed-phase C18 columns are most commonly cited for the chromatographic separation of Valdecoxib.[1][2] Columns with smaller particle sizes (e.g., 1.7 µm) can provide better resolution and peak shape, leading to improved sensitivity.[1][2]
Q4: How can I improve the peak shape of my this compound analyte?
A4: Poor peak shape is often related to the mobile phase composition or column condition. The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency in positive ion mode.[2] Ensure that the column is properly conditioned and has not degraded. A gradient elution program can also help to sharpen peaks and improve separation from matrix components.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that can lead to low signal intensity and poor sensitivity.
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions:
-
Incorrect MS Parameters: The cone voltage and collision energy are critical for achieving optimal signal intensity and require compound-specific optimization.[2]
-
Solution: Perform a tuning experiment by infusing a standard solution of this compound and varying the cone voltage and collision energy to find the values that yield the highest signal intensity for the desired product ion.
-
-
Suboptimal Ionization Mode: The compound may ionize more efficiently in one polarity over the other.
-
Solution: Analyze the this compound standard in both positive and negative ESI modes to determine which provides a better response.
-
-
Sample Preparation Issues: Inefficient extraction or the presence of ion-suppressing matrix components can significantly reduce signal intensity.
-
Mobile Phase Incompatibility: The mobile phase composition can affect ionization efficiency.
Issue 2: Poor Sensitivity and High Background Noise
Possible Causes & Solutions:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound.
-
In-source Fragmentation: Setting the cone voltage too high can cause the precursor ion to fragment in the source, reducing the intensity of the intended precursor ion.
-
Solution: Optimize the cone voltage as described in the MS parameter optimization section. The goal is to maximize the intensity of the precursor ion while minimizing fragmentation in the source.
-
-
Contamination: Contamination in the LC-MS system can lead to high background noise.
-
Solution: Flush the LC system and mass spectrometer with an appropriate cleaning solution. Ensure high-purity solvents and reagents are used for the mobile phase and sample preparation.
-
Data Presentation
Table 1: Example of Cone Voltage Optimization for this compound (ESI Positive Mode)
| Cone Voltage (V) | Precursor Ion (m/z 318) Intensity (counts) |
| 10 | 150,000 |
| 20 | 450,000 |
| 30 | 800,000 |
| 40 | 650,000 |
| 50 | 400,000 |
Note: The optimal cone voltage in this example is 30V, as it provides the highest intensity for the precursor ion.
Table 2: Example of Collision Energy Optimization for this compound (ESI Positive Mode, m/z 318 → 132)
| Collision Energy (eV) | Product Ion (m/z 132) Intensity (counts) |
| 10 | 200,000 |
| 15 | 550,000 |
| 20 | 950,000 |
| 25 | 700,000 |
| 30 | 450,000 |
Note: The optimal collision energy in this example is 20 eV, as it yields the highest intensity for the target product ion.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: UPLC System
-
Mobile Phase A: 0.1% Formic Acid in Water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-1.5 min: 10% to 90% B
-
1.5-2.0 min: 90% B
-
2.0-2.1 min: 90% to 10% B
-
2.1-3.0 min: 10% B
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transition (this compound): m/z 318 → 132
-
Cone Voltage: 30 V (Value from optimization, see Table 1)
-
Collision Energy: 20 eV (Value from optimization, see Table 2)
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. dovepress.com [dovepress.com]
- 2. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of valdecoxib and its metabolites in human urine by automated solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing isotopic interference in Valdecoxib-d3 quantification
This guide provides troubleshooting advice and answers to frequently asked questions regarding isotopic interference when using Valdecoxib-d3 as an internal standard (IS) in the bioanalysis of Valdecoxib.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern for this compound?
A: Isotopic interference, or crosstalk, occurs when the mass spectrometer signal from the analyte (Valdecoxib) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound. This happens because naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled Valdecoxib molecule can make it have a mass-to-charge ratio (m/z) that is the same as or very close to the deuterated internal standard.
This is a significant concern, especially at high analyte concentrations, such as those near the upper limit of quantification (ULOQ).[1] The interference can artificially inflate the internal standard's response, which leads to a decreased analyte/IS ratio and results in the underestimation of the analyte concentration and non-linear calibration curves.[1]
Q2: How can I identify if isotopic interference is affecting my assay?
A: The primary indicator of isotopic interference is observing a significant signal in the internal standard's mass transition (MRM channel) when injecting a high concentration of a pure, unlabeled analyte standard (Valdecoxib) without any internal standard present. According to FDA guidelines, this response should not be more than 5% of the internal standard response in a typical sample.[2][3]
You will typically observe this issue as poor accuracy and precision in your quality control (QC) samples, especially at the high QC level, and a noticeable curve flattening at the high end of your calibration curve.
Q3: What are the typical mass transitions for Valdecoxib and this compound?
A: The mass-to-charge ratios (m/z) for Valdecoxib and its deuterated form can be monitored using various precursor-to-product ion transitions in either positive or negative ionization mode. The selection depends on instrument sensitivity and specificity. Based on published literature, here are common transitions:
| Compound | Ionization Mode | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Reference |
| Valdecoxib | Positive | m/z 315 | m/z 132 | [4] |
| This compound | Positive | m/z 318 | m/z 135 (theoretical) | |
| Compound | Ionization Mode | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Reference |
| Valdecoxib | Negative | m/z 313 | m/z 118 | [5][6] |
| This compound | Negative | m/z 316 | m/z 118 or 121 (theoretical) |
Note: The optimal transitions for this compound should be determined empirically.
Troubleshooting Guides
Issue 1: My calibration curve is non-linear at high concentrations.
High-end non-linearity is a classic symptom of the analyte signal interfering with the internal standard.[1]
The diagram below illustrates how the natural isotopic distribution of Valdecoxib can lead to mass overlap with the this compound internal standard.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of valdecoxib and its metabolites in human urine by automated solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Valdecoxib Analysis by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in-source fragmentation of Valdecoxib during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Troubleshooting Guide
This section addresses common issues related to the in-source fragmentation of Valdecoxib.
Q1: Why am I observing significant in-source fragmentation of my Valdecoxib sample?
In-source fragmentation (ISF) is a phenomenon where analyte ions fragment in the ion source of the mass spectrometer, even before they reach the collision cell.[1] This can be caused by several factors that increase the internal energy of the ions, leading to their dissociation. For Valdecoxib, this can result in a decreased intensity of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ and an increase in the abundance of fragment ions.
Key factors that promote in-source fragmentation include:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This is one of the most common causes. Higher voltages in this region accelerate ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1][2]
-
Elevated Ion Source Temperature: Higher temperatures can increase the internal energy of the analyte molecules, making them more susceptible to fragmentation.[1]
-
Mobile Phase Composition: The pH and solvent composition of the mobile phase can influence the ionization efficiency and the stability of the resulting ions.
-
Analyte Concentration: High concentrations can sometimes lead to changes in spray stability and increase the likelihood of in-source processes.
Q2: How can I reduce or control the in-source fragmentation of Valdecoxib?
Controlling in-source fragmentation is crucial for accurate quantification and structural elucidation. Here are several strategies to minimize unwanted fragmentation:
-
Optimize the Cone Voltage: Systematically reduce the cone voltage (also referred to as fragmentor or declustering potential depending on the instrument manufacturer) to find the optimal value that maximizes the signal of the precursor ion while minimizing fragment ions.
-
Lower the Ion Source Temperature: Decrease the source temperature in increments to see if it reduces fragmentation without significantly compromising desolvation efficiency.[1]
-
Adjust Mobile Phase: Ensure the mobile phase is well-suited for ESI and the analyte. For Valdecoxib, which is often analyzed in both positive and negative ion modes, ensure the pH is appropriate to promote the formation of the desired precursor ion.
-
Optimize Nebulizer and Drying Gas Flow Rates: Proper adjustment of these parameters ensures efficient desolvation without imparting excessive energy to the ions.
Below is a logical workflow for troubleshooting and minimizing in-source fragmentation:
Caption: A flowchart for systematically troubleshooting and minimizing the in-source fragmentation of Valdecoxib.
Frequently Asked Questions (FAQs)
Q1: What are the common precursor and fragment ions of Valdecoxib in ESI-MS?
Valdecoxib can be analyzed in both positive and negative electrospray ionization modes. The observed precursor and product ions are crucial for quantification and identification.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Positive (ESI+) | 315.1 | 235.1, 132 | [3][4] |
| Negative (ESI-) | 313.0 | 118.0 | [5][6] |
Q2: What is the proposed fragmentation pathway for Valdecoxib in ESI-MS?
The fragmentation of Valdecoxib in the gas phase typically involves the cleavage of the sulfonamide and isoxazole moieties. The following diagram illustrates a likely fragmentation pathway for Valdecoxib in positive ion mode.
Caption: Proposed ESI+ fragmentation pathway of Valdecoxib.
Q3: What are the key factors influencing in-source fragmentation in ESI-MS?
Several instrumental and experimental parameters can influence the degree of in-source fragmentation. Understanding these factors is key to controlling the process.
Caption: Key factors influencing the extent of in-source fragmentation.
Experimental Protocols
Protocol 1: Optimization of ESI-MS Parameters to Minimize In-Source Fragmentation of Valdecoxib
This protocol provides a systematic approach to optimizing key ESI-MS parameters to control the in-source fragmentation of Valdecoxib.
1. Objective: To determine the optimal ESI-MS source conditions that maximize the signal of the Valdecoxib precursor ion ([M+H]⁺ at m/z 315.1 or [M-H]⁻ at m/z 313.0) while minimizing the formation of in-source fragment ions.
2. Materials:
- Valdecoxib standard solution (e.g., 1 µg/mL in a suitable solvent like methanol or acetonitrile).
- LC-MS grade solvents for the mobile phase (e.g., acetonitrile, water, formic acid, or ammonium acetate).
- A liquid chromatography system coupled to an electrospray ionization mass spectrometer.
3. Methodology:
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A liquid chromatography-mass spectrometry method for the quantification of both etoricoxib and valdecoxib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
Resolving co-eluting peaks in Valdecoxib chromatogram
Welcome to the technical support center for Valdecoxib analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic challenges, particularly the issue of co-eluting peaks.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the HPLC analysis of Valdecoxib.
Question 1: I am observing poor resolution or co-eluting peaks in my Valdecoxib chromatogram. What are the initial steps to troubleshoot this issue?
Answer:
Observing co-eluting or poorly resolved peaks is a common challenge in HPLC. The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[1][2] A systematic approach to troubleshooting is crucial.
Initial Steps:
-
Verify System Suitability: Before modifying the method, ensure your HPLC system is performing correctly. Check system suitability parameters like theoretical plates, tailing factor, and reproducibility from a standard injection.
-
Assess Peak Shape: Look for signs of co-elution, such as shoulders on a peak or asymmetrical peak shapes.[3] A diode array detector (DAD) can be invaluable for assessing peak purity across the peak's spectrum.[4]
-
Review Method Parameters: Carefully review your current method parameters (mobile phase, column, flow rate, temperature) and compare them against a validated method, if available.
Question 2: How can I improve peak resolution by modifying the mobile phase?
Answer:
Altering the mobile phase is often the most effective way to improve selectivity (α) and the retention factor (k).[1][2]
-
Adjust Organic Solvent Strength: In reversed-phase HPLC, Valdecoxib is analyzed using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile and water/buffer).[5][6]
-
To increase retention and potentially improve the separation of early-eluting peaks, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).[1][2] This increases the retention factor (k).
-
Conversely, if peaks are too retained, a slight increase in the organic modifier concentration can shorten the run time, but may decrease resolution.
-
-
Change Organic Solvent Type: Switching the organic modifier can significantly alter selectivity. If you are using acetonitrile, try substituting it with methanol or vice versa.[2] These solvents have different properties and will interact differently with Valdecoxib and any co-eluting impurities.
-
Modify Mobile Phase pH: The pH of the mobile phase can dramatically affect the retention of ionizable compounds. Valdecoxib, a sulfonamide, has a pKa value that makes its retention sensitive to pH. Adjusting the pH can change the ionization state of the analyte and impurities, altering their retention times and improving separation.[7] For robust methods, the mobile phase pH should be adjusted to at least 2 units above or below the pKa of the compound.
-
Buffer Concentration: Ensure your mobile phase is adequately buffered, especially when operating near the pKa of an analyte. Increasing buffer concentration can sometimes improve peak shape and resolution.[7]
Question 3: When should I consider changing the HPLC column to resolve co-eluting peaks?
Answer:
If modifications to the mobile phase do not provide adequate resolution, changing the stationary phase is the next logical step. The column is the primary driver of separation efficiency (N) and selectivity (α).
-
Change Stationary Phase Chemistry: If you are using a standard C18 column, consider a different stationary phase chemistry.
-
Phenyl Column: A phenyl column can offer different selectivity for aromatic compounds like Valdecoxib due to π-π interactions.
-
Cyano (CN) Column: A cyano column provides different polarity and can be useful for separating compounds with varying functional groups.[7]
-
-
Decrease Particle Size: Using a column with smaller particles (e.g., switching from 5 µm to 3.5 µm or a sub-2 µm UHPLC column) will increase column efficiency (N), leading to sharper peaks and better resolution.[1][7]
-
Increase Column Length: A longer column increases the number of theoretical plates, which can improve the resolution of closely eluting peaks.[1][2][7] However, this will also increase run time and backpressure.
-
Check for Column Contamination: Poor peak shape and resolution can also result from a contaminated or old column. Flushing the column with a strong solvent or replacing it if it has reached the end of its lifespan is recommended.
Troubleshooting Workflow for Co-eluting Peaks
The following diagram outlines a logical workflow for addressing co-elution issues in Valdecoxib chromatography.
Caption: A systematic workflow for troubleshooting co-eluting peaks.
Quantitative Data Summary
Optimizing chromatographic parameters has a quantifiable effect on resolution. The following table summarizes the typical impact of changing key parameters on resolution, based on established HPLC methods for Valdecoxib and its impurities.
| Parameter Change | Typical Effect on Valdecoxib Separation | Key Consideration | Reference Method Insights |
| Decrease Organic % (e.g., ACN from 48% to 45%) | Increases retention time (k') and may improve resolution for early eluting peaks. | Can significantly increase run time and analysis cost. | A method using 55:45 (v/v) Ammonium Acetate Buffer:Acetonitrile showed good separation.[5] |
| Change Organic Modifier (Acetonitrile to Methanol) | Alters selectivity (α), potentially resolving co-eluting peaks that have different interactions with the solvent. | May require re-optimization of the mobile phase ratio. Methanol typically produces lower backpressure. | A method for Valdecoxib and an impurity used Methanol:TEA solution (52:48 v/v) to achieve separation.[6][8] |
| Adjust Mobile Phase pH (e.g., from neutral to pH 7.4) | Can significantly change the retention of Valdecoxib and its ionizable impurities, altering selectivity. | Must operate within the stable pH range of the column (typically pH 2-8 for silica-based columns).[9] | Successful separation of Valdecoxib from a degradation product was achieved at pH 7.4.[10][11] |
| Decrease Column Particle Size (e.g., 5 µm to 3.5 µm) | Increases column efficiency (N), leading to sharper peaks and higher resolution. | Leads to a significant increase in system backpressure, may require a UHPLC system. | Methods have been developed on columns with 5 µm and 4 µm particles.[6][12] |
| Increase Column Temperature (e.g., 24°C to 30°C) | Reduces mobile phase viscosity, which can increase efficiency and alter selectivity. | May affect the stability of the analyte. Can be a useful tool for fine-tuning separation.[2] | Valdecoxib methods have been successfully run at ambient temperatures (24°C) and slightly elevated temperatures (30°C).[6][12] |
Example Experimental Protocol
This section provides a detailed methodology for a reversed-phase HPLC method designed to separate Valdecoxib from a potential impurity or degradation product. This protocol is based on published methods and serves as a robust starting point for method development.[5][6][8]
Objective: Separation of Valdecoxib from its SC-77852 Impurity
Materials and Reagents
-
Valdecoxib Reference Standard
-
SC-77852 Impurity Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Triethylamine (TEA) (AR Grade)
-
Orthophosphoric Acid (85%)
-
Deionized Water (18.2 MΩ·cm)
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector.
-
Column: XTerra™ RP18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent C18 column).[6][8]
-
Mobile Phase: Methanol : 1% Aqueous TEA Solution (52:48 v/v), with the pH adjusted to 7.35 using 85% orthophosphoric acid.[6][8]
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes (adjust as needed to ensure all components elute).
Preparation of Solutions
-
1% Aqueous TEA Solution: Add 10 mL of Triethylamine to a 1 L volumetric flask, and dilute to volume with deionized water.
-
Mobile Phase Preparation: Mix 520 mL of Methanol with 480 mL of 1% Aqueous TEA Solution. Adjust the final pH of the mixture to 7.35 using orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution Preparation:
-
Valdecoxib Stock (1000 µg/mL): Accurately weigh 25 mg of Valdecoxib reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Impurity Stock (100 µg/mL): Accurately weigh 2.5 mg of SC-77852 reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
-
Working Standard Solution (e.g., 100 µg/mL Valdecoxib, 10 µg/mL Impurity): Prepare by appropriate dilution of the stock solutions with the mobile phase.
Experimental Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the baseline is free of interfering peaks.
-
Inject the working standard solution and record the chromatogram.
-
Verify that the system suitability criteria are met (e.g., resolution between Valdecoxib and the impurity peak is > 2.0, tailing factor for Valdecoxib is < 1.5).
-
Proceed with the injection of sample solutions.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of Valdecoxib and its impurity.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. youtube.com [youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ensuring long-term stability of Valdecoxib-d3 stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the long-term stability of Valdecoxib-d3 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Valdecoxib, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It is primarily used as an internal standard for the quantification of Valdecoxib in various biological matrices by mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass signature, allowing for accurate measurement of the non-deuterated analyte.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several organic solvents. The choice of solvent will depend on the intended application and the required concentration. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
For aqueous-based assays, a stock solution in DMSO or ethanol can be further diluted into an appropriate buffer, such as phosphate-buffered saline (PBS). It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system.
Q3: What are the recommended storage conditions for this compound as a solid and in solution?
-
Solid Form: this compound powder is stable for at least two years when stored at -20°C.[1]
-
Stock Solutions: For optimal stability, it is recommended to store stock solutions at -80°C. When stored at -80°C, solutions are generally stable for up to one year. For shorter-term storage (up to one month), -20°C is acceptable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store this compound stock solutions at room temperature?
It is not recommended to store this compound stock solutions at room temperature for extended periods. While short-term exposure to ambient temperatures during experimental procedures is generally acceptable, prolonged storage at room temperature can lead to solvent evaporation and potential degradation of the compound.
Q5: Are there any known stability issues with deuterated compounds like this compound?
Deuterated compounds are generally stable; however, under certain conditions, the deuterium atoms can be susceptible to exchange with protons from the solvent or other sources. This is more likely to occur at non-carbon positions or on carbons adjacent to activating groups. For this compound, where the deuterium is on a methyl group, the risk of exchange under standard storage and experimental conditions is low. However, it is a factor to consider, especially if the compound is subjected to harsh chemical environments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from solid material. 2. Verify the storage conditions and handling procedures of the existing stock solution. 3. Perform a purity analysis of the stock solution using HPLC-UV or LC-MS. |
| Inaccurate concentration of the stock solution. | 1. Re-verify the initial weighing and solvent volume used for stock solution preparation. 2. Use a calibrated balance and volumetric glassware. 3. If possible, confirm the concentration using a validated analytical method. | |
| Precipitation observed in the stock solution upon thawing | The concentration of this compound exceeds its solubility in the chosen solvent at lower temperatures. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. 2. Before use, ensure the solution is clear and homogeneous. 3. For future preparations, consider preparing a slightly more dilute stock solution. |
| Shift in retention time or appearance of new peaks in chromatography | Degradation of this compound. | 1. Analyze the sample by LC-MS to identify the mass of the new peaks, which may correspond to degradation products. 2. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, extreme pH, or high temperatures). 3. Prepare a fresh stock solution and compare its chromatogram to the suspect solution. |
| Deuterium-proton exchange. | While less common for methyl-deuterated compounds, this can lead to a slight shift in retention time. Analyze by mass spectrometry to confirm the isotopic purity of the compound. |
Data Presentation: Stability of Valdecoxib Stock Solutions
While specific long-term stability data for this compound in solution is not extensively published, the following tables provide stability data for the non-deuterated Valdecoxib, which can be used as a reasonable proxy.
Table 1: Short-Term Stability of Valdecoxib in Methanol
| Storage Condition | Concentration (µg/mL) | Duration | % Recovery |
| Room Temperature | 1 | 24 hours | >98% |
| Room Temperature | 64 | 24 hours | >98% |
| -20°C | 10 | 3 months | Stable |
Data extrapolated from studies on Valdecoxib. It is recommended to perform in-house stability assessments for this compound for critical applications.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound. For a 1 mL, 10 mM solution, this would be approximately 3.174 mg (Molecular Weight of this compound is 317.4 g/mol ).
-
Transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the solid.
-
Gently vortex or sonicate the solution until all the solid is completely dissolved.
-
Add DMSO to the final desired volume.
-
Mix the solution thoroughly by inverting the flask several times.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC-UV
Objective: To assess the stability of a this compound stock solution over time.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., Acetonitrile:Water, 50:50 v/v)
-
Reference standard of this compound (stored as a solid at -20°C)
Procedure:
-
Time Point 0 (Initial Analysis):
-
Prepare a fresh working solution of this compound from the newly prepared stock solution.
-
Prepare a fresh working solution from the solid reference standard at the same concentration.
-
Inject both solutions into the HPLC system and record the chromatograms.
-
The peak area of the stock solution sample will serve as the baseline (100% stability).
-
-
Storage:
-
Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Subsequent Time Points (e.g., 1 week, 1 month, 3 months):
-
At each time point, retrieve an aliquot of the stored stock solution and allow it to thaw completely and reach room temperature.
-
Prepare a fresh working solution from the stored stock solution.
-
Inject the working solution into the HPLC system under the same conditions as the initial analysis.
-
Record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak at each time point to the initial peak area (Time Point 0).
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
This compound Mechanism of Action: COX-2 Inhibition
Caption: this compound selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Experimental Workflow: this compound Stock Solution Stability Assessment
References
Validation & Comparative
Valdecoxib vs. Valdecoxib-d3: A Mass Spectrometric Fragmentation Comparison
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of a drug and its isotopically labeled analogs is crucial for developing robust bioanalytical methods. This guide provides a detailed comparison of the fragmentation patterns of Valdecoxib and its deuterated analog, Valdecoxib-d3, supported by experimental data and methodologies.
Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), and its deuterated form, this compound, are often analyzed using mass spectrometry for pharmacokinetic and metabolic studies. This compound, with three deuterium atoms on the methyl group, serves as an ideal internal standard in such assays due to its similar chemical properties and distinct mass difference from the parent drug. This guide will delve into the comparative fragmentation analysis of these two compounds.
Chemical Structures
Valdecoxib is chemically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Its molecular formula is C₁₆H₁₄N₂O₃S, with a molecular weight of approximately 314.36 g/mol .[1][2]
This compound has the same core structure as Valdecoxib, but the three hydrogen atoms of the methyl group are replaced with deuterium atoms. Its molecular formula is C₁₆H₁₁D₃N₂O₃S, and its molecular weight is approximately 317.4 g/mol .[3][4]
Mass Spectrometric Fragmentation Patterns
The fragmentation of Valdecoxib has been studied under various ionization conditions. The most common techniques are electrospray ionization (ESI) in both positive and negative ion modes.
Positive Ion Mode ESI-MS/MS
In positive ion mode, Valdecoxib is typically observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 315. Upon collision-induced dissociation (CID), this precursor ion yields several characteristic product ions. A prominent fragmentation pathway involves the cleavage of the isoxazole ring.
One of the most abundant fragment ions observed for Valdecoxib is at m/z 132 .
For this compound, the protonated molecule, [M+H]⁺, is observed at m/z 318. Due to the deuterium labeling on the methyl group, the fragment corresponding to the m/z 132 ion in Valdecoxib is expected to shift by 3 mass units. This is because the methyl group is retained in this fragment. Therefore, for this compound, the corresponding fragment ion is observed at m/z 135 .
Negative Ion Mode ESI-MS/MS
In negative ion mode, Valdecoxib forms a deprotonated molecule, [M-H]⁻, at m/z 313. The fragmentation of this ion also provides structural information. A significant fragment ion for Valdecoxib in negative mode is observed at m/z 118 .
For this compound, the deprotonated molecule, [M-H]⁻, is observed at m/z 316. The fragment at m/z 118 in the Valdecoxib spectrum is generated from the isoxazole part of the molecule which contains the methyl group. Consequently, in the fragmentation of this compound, this fragment is expected to be shifted by 3 mass units to m/z 121 .
Data Presentation: A Comparative Summary
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) |
| Valdecoxib | Positive ESI | 315 [M+H]⁺ | 132 |
| This compound | Positive ESI | 318 [M+H]⁺ | 135 |
| Valdecoxib | Negative ESI | 313 [M-H]⁻ | 118 |
| This compound | Negative ESI | 316 [M-H]⁻ | 121 |
Experimental Protocols
The following provides a general methodology for the mass spectrometric analysis of Valdecoxib and this compound, based on typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Sample Preparation: Plasma or urine samples containing Valdecoxib are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system. This compound is added as an internal standard prior to sample preparation.
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI).
-
Polarity: Positive and/or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for Valdecoxib and this compound.
-
Collision Gas: Argon is commonly used as the collision gas for CID.
-
Key MRM Transitions:
-
Valdecoxib (Positive): m/z 315 → 132
-
This compound (Positive): m/z 318 → 135
-
Valdecoxib (Negative): m/z 313 → 118
-
This compound (Negative): m/z 316 → 121
-
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for Valdecoxib and this compound in both positive and negative ion modes.
Caption: Fragmentation of Valdecoxib and this compound.
The distinct mass shifts in the fragmentation patterns of Valdecoxib and its deuterated analog, this compound, allow for their unambiguous differentiation and accurate quantification in complex biological matrices. This comparative guide provides the fundamental mass spectrometric data and methodologies essential for researchers in the field of drug metabolism and pharmacokinetics.
References
A Comparative Guide to the Accurate and Precise Quantification of Valdecoxib
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Valdecoxib is paramount for reliable pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative analysis of common analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The following table summarizes the accuracy and precision of various analytical methods used for the quantification of Valdecoxib. Accuracy is presented as the percentage of recovery or relative error (%RE), while precision is indicated by the relative standard deviation (%RSD).
| Analytical Method | Matrix | Accuracy | Precision (%RSD) | Linearity Range |
| UPLC-MS/MS | Beagle Plasma | -1.38% to 1.96% (%RE)[1] | Intra-day: 2.28% - 5.91%Inter-day: 1.36% - 3.65%[1] | 5 - 4000 ng/mL[1] |
| UPLC-MS/MS | Rat Plasma | Within ±15% (%RE)[2] | Intra-day: ≤ 9.5%Inter-day: ≤ 7.5%[2] | 2.5 - 500 ng/mL[2] |
| HPLC-UV | Pharmaceutical Formulation | - | < 2%[3] | 0.30 - 100.00 µg/mL[3] |
| RP-HPLC | Solid Dosage Forms | Within desired range | Repeatability: 0.06%Intermediate: 0.19% - 0.22%[4] | Not specified |
| UV Spectrophotometry | Bulk Drug & Tablets | 99.52% - 100.32% (% Recovery)[5] | Low % Coefficient of Variation[5] | 3 - 17 µg/mL[5] |
| Third Derivative Spectrophotometry | Bulk Drug & Tablets | High | High | 3 - 21 µg/mL |
Experimental Workflow
The general workflow for the quantification of Valdecoxib in biological matrices or pharmaceutical formulations involves several key steps, from sample preparation to data analysis.
Caption: A typical workflow for Valdecoxib quantification.
Detailed Experimental Protocols
Below are detailed methodologies for the key analytical techniques cited in this guide.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and specific, making it ideal for quantifying Valdecoxib in complex biological matrices like plasma.[1][2]
-
Sample Preparation: Protein precipitation is a common and straightforward method. To a plasma sample, an organic solvent like acetonitrile is added to precipitate the proteins.[2][6] After vortexing and centrifugation, the clear supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as an ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 μm particle size), is typically used.[2][6]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often containing 0.1% formic acid to improve ionization) is employed.[2]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[2]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. The mass transitions monitored for Valdecoxib are typically m/z 312.89 → 118.02 or m/z 315 → 132.[1][2]
-
Internal Standard: An internal standard, such as Celecoxib, is often used to improve the accuracy and precision of the quantification.[1][2]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This technique is a robust and cost-effective method widely used for the analysis of Valdecoxib in pharmaceutical formulations.[3]
-
Sample Preparation: For tablet formulations, a powder equivalent to a specific amount of Valdecoxib is accurately weighed, dissolved in a suitable solvent like methanol with the aid of sonication, and then diluted to the desired concentration.[3] The solution is filtered before injection.
-
Chromatographic Conditions:
-
Column: A C18 column, such as a Cosmosil octadecyl silane (150 mm × 4.6 mm, 5 µm), is a common choice.[3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often used.[3]
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at the maximum absorption wavelength of Valdecoxib, which is around 239-243 nm.[3][7]
-
-
Internal Standard: Rofecoxib can be used as an internal standard to enhance the method's reliability.[3]
UV Spectrophotometry
This is a simple and economical method suitable for the quantification of Valdecoxib in bulk drug and simple pharmaceutical formulations.[5][7]
-
Sample Preparation: A stock solution of Valdecoxib is prepared by dissolving the pure drug or tablet powder in a suitable solvent, such as 0.1 N sodium hydroxide.[7] Working standard solutions are then prepared by appropriate dilutions.
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance (λmax) for Valdecoxib, which is approximately 243 nm in 0.1 N sodium hydroxide.[7]
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their known concentrations. The concentration of Valdecoxib in the sample is then determined from this curve.
-
Derivative Spectrophotometry: To enhance specificity and resolve potential interferences from excipients, third-derivative spectrophotometry can be employed. This method involves measuring the third-derivative spectrum of the sample, which can provide better resolution of the analyte's signal. In the third derivative spectrum, Valdecoxib shows a maximum at 221.2 nm and a minimum at 213.6 nm.[7]
Signaling Pathway and Logical Relationships
The choice of analytical method is often dictated by the specific requirements of the study, balancing the need for sensitivity, specificity, and throughput with practical considerations like cost and equipment availability.
Caption: Logic for selecting an analytical method for Valdecoxib.
References
- 1. dovepress.com [dovepress.com]
- 2. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
A Researcher's Guide to Bioequivalence Study Design: The Role of Valdecoxib-d3
For researchers and scientists in the field of drug development, establishing the bioequivalence of a generic drug product to a reference product is a critical step in the regulatory approval process. This guide provides a comprehensive overview of the design of a bioequivalence study for Valdecoxib, with a particular focus on the use of Valdecoxib-d3 as an internal standard in the bioanalytical phase. Through a detailed comparison with alternative internal standards and the presentation of supporting experimental data, this guide aims to equip drug development professionals with the necessary information to design robust and reliable bioequivalence studies.
The Critical Role of the Internal Standard: this compound vs. Structural Analogs
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for the variability inherent in the analytical process, including sample preparation and instrument response. The ideal IS should mimic the analyte's behavior throughout the entire analytical procedure. Two main types of internal standards are commonly used: stable isotopically labeled (SIL) analogs of the analyte, such as this compound, and structural analogs, such as Celecoxib.
This compound, a deuterated form of Valdecoxib, is considered the gold standard for the bioanalysis of Valdecoxib.[1][2] Its physicochemical properties are nearly identical to those of Valdecoxib, ensuring that it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This close similarity allows for highly accurate and precise quantification of Valdecoxib in biological matrices.
Structural analogs, like Celecoxib, are molecules with similar chemical structures to the analyte. While they can be a viable alternative when a SIL IS is unavailable, they may exhibit different extraction recoveries, chromatographic retention times, and ionization responses compared to the analyte.[3][4] This can potentially lead to less accurate and precise results.
The following table summarizes the key performance characteristics of a bioanalytical method for Valdecoxib, highlighting the advantages of using a SIL internal standard like this compound over a structural analog like Celecoxib.
| Parameter | This compound (SIL IS) | Celecoxib (Structural Analog IS) | Justification |
| Co-elution | Nearly identical retention time to Valdecoxib | Different retention time | SIL ISs have the same chromatographic behavior as the analyte, ensuring they experience the same matrix effects at the same time.[1][4] |
| Ionization Efficiency | Identical ionization response to Valdecoxib | May differ from Valdecoxib | Similar chemical properties lead to similar ionization in the mass spectrometer source, providing better correction for signal fluctuations.[3][5] |
| Matrix Effect Compensation | Excellent | Variable | As the SIL IS behaves almost identically to the analyte, it effectively compensates for any suppression or enhancement of the signal caused by the biological matrix.[5] |
| Precision (%RSD) | Typically <5% | Can be higher, potentially >10% | The superior correction for analytical variability by a SIL IS generally results in lower relative standard deviation (RSD) and therefore higher precision.[4] |
| Accuracy (%Bias) | Typically within ±5% | Can be more variable | The close tracking of the analyte by the SIL IS throughout the analytical process leads to more accurate measurements of the true concentration.[4] |
Experimental Protocols for a Valdecoxib Bioequivalence Study
A typical bioequivalence study for a Valdecoxib tablet formulation involves a randomized, crossover design in healthy human subjects. The following is a detailed methodology for such a study.
Study Design
A single-dose, two-period, two-sequence, crossover study is a standard design for bioequivalence assessment.[6] In this design, healthy volunteers are randomly assigned to one of two sequences. In the first period, one group receives the test formulation of Valdecoxib, while the other receives the reference formulation. After a washout period of at least five half-lives of the drug, the subjects receive the alternate formulation in the second period.
Bioanalytical Method: LC-MS/MS Quantification of Valdecoxib in Human Plasma
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (this compound or Celecoxib).
-
Precipitate the plasma proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute with an equal volume of ultra-purified water before injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: A validated UPLC system.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Valdecoxib: m/z 315 → 132
-
This compound: m/z 318 → 135 (Example, exact mass shift depends on the position and number of deuterium atoms)
-
Celecoxib (alternative IS): m/z 382 → 362
-
Pharmacokinetic Data Analysis
The primary pharmacokinetic parameters for assessing bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). These parameters are calculated for both the test and reference formulations for each subject. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means (test/reference) for both Cmax and AUC must fall within the acceptance range of 80.00% to 125.00% for the two products to be considered bioequivalent.
Quantitative Data from Valdecoxib Pharmacokinetic Studies
The following tables summarize key pharmacokinetic parameters of Valdecoxib obtained from various clinical studies. This data provides a reference for the expected values in a bioequivalence study.
Table 1: Single-Dose Pharmacokinetic Parameters of Valdecoxib in Healthy Subjects
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| 10 | 150 - 250 | 2.0 - 4.0 | 1500 - 2500 | 8 - 11 |
| 20 | 300 - 500 | 2.0 - 4.0 | 3000 - 5000 | 8 - 11 |
| 40 | 500 - 800 | 2.5 - 5.0 | 6000 - 9000 | 8 - 11 |
Data compiled from FDA Clinical Pharmacology and Biopharmaceutics Reviews for Bextra (Valdecoxib).[6]
Table 2: Bioequivalence Acceptance Criteria
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | Must be between 80.00% and 125.00% | Must be within 80.00% - 125.00% |
| AUC0-t | Must be between 80.00% and 125.00% | Must be within 80.00% - 125.00% |
| AUC0-inf | Must be between 80.00% and 125.00% | Must be within 80.00% - 125.00% |
Visualizing the Bioequivalence Study Workflow and Internal Standard Comparison
To further clarify the experimental process and the rationale for choosing this compound, the following diagrams are provided.
Caption: Experimental workflow of a Valdecoxib bioequivalence study.
Caption: Logical comparison of internal standard types.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Cross-validation of Valdecoxib assays between different laboratories
A Comparative Guide to the Cross-Validation of Valdecoxib Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID), to facilitate the cross-validation of assays between different laboratories. Ensuring consistency and reliability of analytical data is paramount in multicenter studies and drug development. This document outlines the performance characteristics of common assay techniques and provides detailed experimental protocols.
Comparative Performance of Valdecoxib Assays
The selection of an appropriate analytical method for Valdecoxib quantification depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most frequently employed techniques. Below is a summary of their performance characteristics as reported in various studies.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | LC-MS/MS Method |
| Matrix | Pharmaceutical Formulation | Tablets | Rat Plasma |
| Linearity Range | 0.30-100.00 µg/mL[1] | 0.2-5 µg/mL[2] | 2.5–500 ng/mL[3] |
| Limit of Detection (LOD) | Not Reported | 0.5 ng/mL[2] | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | 200 ng/mL[2] | 2.5 ng/mL[3] |
| Internal Standard | Rofecoxib[1] | Not specified[2] | Celecoxib[3] |
| Detection Wavelength | 239 nm[1] | 237 nm[2] | N/A (Mass Spectrometry) |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical assays. The following sections describe the key steps for the HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of Valdecoxib in pharmaceutical formulations.
a. Sample Preparation (for Tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer a portion of the powder equivalent to 10 mg of Valdecoxib to a 100 mL volumetric flask.
-
Add 1.0 mL of a 1000.0 µg/mL internal standard solution (e.g., Rofecoxib).
-
Dissolve the contents by sonicating in methanol for 10 minutes and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm filter.
-
Dilute 1 mL of the filtrate to 10 mL with the mobile phase before injection.[1]
b. Chromatographic Conditions:
-
Column: Octadecyl silane (C18), 150 mm × 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (55:45 v/v) containing 0.1% triethylamine, with the pH adjusted to 6.5 using glacial acetic acid.[1]
-
Flow Rate: 1.2 mL/min.[2]
-
Injection Volume: 20 µL.
-
Detection: UV at 239 nm.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and is suitable for the analysis of Valdecoxib in biological matrices such as plasma.
a. Sample Preparation (for Rat Plasma):
-
To a 50 µL plasma sample, add the internal standard (e.g., Celecoxib).
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection.[3]
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: ACQUITY UPLC®BEH C18, 2.1 mm × 50 mm, 1.7 µm particle size.[3]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[3]
-
Quantification: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions (e.g., for Valdecoxib: m/z 315 → 132).[3]
Visualizing Experimental Workflows and Biological Pathways
To aid in the understanding of the cross-validation process and the mechanism of action of Valdecoxib, the following diagrams have been generated.
Caption: Workflow for Inter-Laboratory Cross-Validation of Valdecoxib Assays.
Valdecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[4][5] The following diagram illustrates its role in the prostaglandin synthesis pathway.
Caption: Valdecoxib's Mechanism of Action via COX-2 Inhibition.
References
Efficacy Showdown: Valdecoxib vs. Naproxen in Osteoarthritis Management
For Immediate Release
In the landscape of osteoarthritis (OA) therapeutics, the comparative efficacy of selective COX-2 inhibitors and non-selective NSAIDs remains a critical area of investigation for researchers and drug development professionals. This guide provides an objective comparison of Valdecoxib, a selective COX-2 inhibitor, and Naproxen, a traditional non-selective NSAID, in osteoarthritis models, supported by experimental data from both clinical and preclinical studies.
Executive Summary
Valdecoxib demonstrates comparable efficacy to Naproxen in improving the signs and symptoms of osteoarthritis, particularly in pain reduction and functional improvement.[1][2] Clinical evidence from studies in patients with osteoarthritis of the knee and hip indicates that Valdecoxib (at doses of 10-20 mg once daily) is as effective as Naproxen (500 mg twice daily).[1][2] The primary distinction between the two lies in their mechanism of action and resulting safety profiles. As a selective COX-2 inhibitor, Valdecoxib was developed to minimize the gastrointestinal side effects associated with non-selective COX inhibition by Naproxen.[1][3] Preclinical data in animal models of osteoarthritis further support the therapeutic potential of these agents in mitigating cartilage degradation.
Data Presentation
Table 1: Clinical Efficacy Comparison in Osteoarthritis of the Knee
| Efficacy Outcome | Valdecoxib (10 mg/day) | Valdecoxib (20 mg/day) | Naproxen (500 mg twice daily) | Placebo |
| Patient's Global Assessment of Arthritis (PaGAA) - Change from Baseline | Significantly better than placebo | Significantly better than placebo | Similar to Valdecoxib | - |
| Physician's Global Assessment of Arthritis (PhGAA) - Change from Baseline | Significantly better than placebo | Significantly better than placebo | Similar to Valdecoxib | - |
| Patient's Assessment of Arthritis Pain-VAS (PAAP-VAS) - Change from Baseline | Significantly better than placebo | Significantly better than placebo | Similar to Valdecoxib | - |
| WOMAC Osteoarthritis Index - Change from Baseline | Significantly better than placebo | Significantly better than placebo | Similar to Valdecoxib | - |
| Incidence of Endoscopic Ulcers | Significantly lower than Naproxen | No significant difference with Naproxen | Significantly higher than Valdecoxib (5mg & 10mg) and Placebo | Similar to Valdecoxib |
Data summarized from a 12-week, randomized, double-blind, placebo-controlled study in patients with moderate to severe osteoarthritis of the knee.[1]
Table 2: Clinical Efficacy Comparison in Osteoarthritis of the Hip
| Efficacy Outcome | Valdecoxib (5 mg/day) | Valdecoxib (10 mg/day) | Naproxen (500 mg twice daily) | Placebo |
| Patient's Global Assessment of Arthritis | Superior to placebo | Similar to Naproxen, superior to placebo | Similar to Valdecoxib (10mg) | - |
| Physician's Global Assessment of Arthritis | Superior to placebo | Similar to Naproxen, superior to placebo | Similar to Valdecoxib (10mg) | - |
| WOMAC Osteoarthritis Index | Superior to placebo | Similar to Naproxen, superior to placebo | Similar to Valdecoxib (10mg) | - |
Data summarized from a 12-week, multicenter, randomized, double-blind study in patients with symptomatic osteoarthritis of the hip.[2]
Table 3: Preclinical Efficacy of Naproxen in a Rat Model of Osteoarthritis
| Efficacy Outcome | Naproxen (8 mg/kg, twice daily) | Placebo |
| Medial OARSI Score (5 weeks) | 8.7 ± 3.6 (p=0.025 vs. placebo) | 13.2 ± 2.4 |
| Medial OARSI Score (7 weeks) | 9.5 ± 1.2 (p=0.024 vs. placebo) | 12.5 ± 2.5 |
| Medial Articular Cartilage Depth (5 weeks) | 1.78 ± 0.26 mm (p=0.005 vs. placebo) | 1.34 ± 0.24 mm |
| Medial Articular Cartilage Depth (7 weeks) | 1.88 ± 0.14 mm | 1.36 ± 0.29 mm |
Data from a study in female Sprague-Dawley rats with osteoarthritis induced by destabilization of the medial meniscus (DMM).[4]
Experimental Protocols
Clinical Study: Valdecoxib vs. Naproxen in Knee Osteoarthritis
A multicenter, randomized, double-blind, placebo-controlled study was conducted to compare the efficacy and upper gastrointestinal safety of Valdecoxib and Naproxen in patients with moderate to severe osteoarthritis of the knee.[1]
-
Population: Patients diagnosed with moderate to severe osteoarthritis of the knee based on the modified criteria of the American College of Rheumatology.[1]
-
Intervention: Patients were randomly assigned to receive one of the following treatments for 12 weeks:
-
Valdecoxib 5 mg once daily
-
Valdecoxib 10 mg once daily
-
Valdecoxib 20 mg once daily
-
Naproxen 500 mg twice daily
-
Placebo[1]
-
-
Outcome Measures: Efficacy was assessed at baseline and at weeks 2, 6, and 12 using the Patient's and Physician's Global Assessment of Arthritis (PaGAA, PhGAA), Patient's Assessment of Arthritis Pain-Visual Analog Scale (PAAP-VAS), and the Western Ontario and McMaster's Universities (WOMAC) Osteoarthritis indices. Upper gastrointestinal ulceration was assessed by pre- and post-treatment endoscopies.[1]
Preclinical Study: Naproxen in a Rat Model of Osteoarthritis
This study examined the effects of Naproxen on articular cartilage degeneration in a rat model of osteoarthritis.[4]
-
Animal Model: Osteoarthritis was induced in female Sprague-Dawley rats by destabilization of the medial meniscus (DMM) in each knee.[4]
-
Intervention: Two weeks after surgery, rats were treated by oral gavage twice daily for three weeks with one of the following:
-
Naproxen (8 mg/kg)
-
Acetaminophen (60 mg/kg) - as a treatment control
-
1% carboxymethylcellulose (placebo)[4]
-
-
Outcome Measures: The severity of osteoarthritis was assessed at 2, 5, and 7 weeks after surgery. The primary endpoints were histological scoring of cartilage degradation using the Osteoarthritis Research Society International (OARSI) score and measurement of proximal tibia cartilage depth using contrast-enhanced micro-computed tomography (µCT).[4]
Mechanism of Action and Signaling Pathways
Valdecoxib and Naproxen both exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.
-
Naproxen is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 enzymes.[5] While the inhibition of COX-2 is responsible for its therapeutic effects, the concurrent inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.
-
Valdecoxib is a selective COX-2 inhibitor.[6] By specifically targeting COX-2, it aims to provide anti-inflammatory and analgesic benefits with a reduced risk of the gastrointestinal adverse events associated with COX-1 inhibition.
Figure 1: Simplified signaling pathway of Valdecoxib and Naproxen.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of anti-inflammatory drugs in an animal model of osteoarthritis.
Figure 2: Generalized experimental workflow for preclinical OA studies.
Conclusion
Both Valdecoxib and Naproxen are effective in managing the symptoms of osteoarthritis. Clinical studies demonstrate that Valdecoxib offers comparable analgesic and anti-inflammatory efficacy to Naproxen. The key differentiator is Valdecoxib's selective inhibition of COX-2, which translates to an improved upper gastrointestinal safety profile in some clinical settings.[1][3] Preclinical evidence, although more robust for Naproxen in the context of cartilage protection, suggests that both classes of drugs can positively impact the disease process. The choice between these agents in a clinical setting would likely be guided by a patient's individual risk factors, particularly their gastrointestinal and cardiovascular health. For researchers, the available data underscores the importance of the COX pathway as a therapeutic target in osteoarthritis and provides a basis for the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the COX-2 specific inhibitor valdecoxib in the management of osteoarthritis of the hip: a randomized, double-blind, placebo-controlled comparison with naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keck.usc.edu [keck.usc.edu]
- 4. An effective dose of valdecoxib in experimental mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of valdecoxib for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Valdecoxib: A Comparative Analysis of In-Vitro COX-1/COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Valdecoxib's in-vitro inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The data presented is supported by detailed experimental protocols and visual diagrams to facilitate a clear understanding of its performance relative to other selective COX-2 inhibitors.
Quantitative Comparison of Inhibitory Activity
Valdecoxib demonstrates potent and selective inhibition of the COX-2 enzyme in various in-vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Valdecoxib and other common COX-2 inhibitors (coxibs). A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of the drug's preference for inhibiting COX-2 over COX-1.
| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | Recombinant Human Enzyme | 150[1][2] | 0.005[1][2] | 30000 |
| Human Whole Blood | 21.9[1] | 0.24[1] | 91.25 | |
| Human Whole Blood | - | - | 30[3] | |
| Celecoxib | Recombinant Human Enzyme | - | 0.05[1][2] | - |
| Human Whole Blood | - | - | 7.6[3] | |
| Rofecoxib | Recombinant Human Enzyme | - | 0.5[1][2] | - |
| Human Whole Blood | - | - | 35[3] | |
| Etoricoxib | Recombinant Human Enzyme | - | 5[1][2] | - |
| Human Whole Blood | - | - | 106[3] |
Note: IC50 values can vary between different assay conditions and laboratories. The data presented here is a compilation from published studies.
Experimental Protocols
The following are detailed methodologies for the two primary in-vitro assays used to determine COX-1 and COX-2 inhibition.
Recombinant Enzyme Inhibition Assay
This assay utilizes purified recombinant human COX-1 and COX-2 enzymes to assess the direct inhibitory effect of a compound.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (co-factor)
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., Valdecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
2.0 M HCl (to terminate the reaction)
-
Prostaglandin standards (e.g., PGE2, PGD2)
-
Enzyme immunoassay (EIA) kit for prostaglandin quantification
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, hematin, and L-epinephrine in an Eppendorf tube.
-
Add a specific amount of either COX-1 or COX-2 enzyme to the reaction mixture and incubate at room temperature for a few minutes.
-
Introduce the test compound (at various concentrations) or the vehicle control (DMSO) to the enzyme solution and pre-incubate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of approximately 5 µM.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding 2.0 M HCl.
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a competitive enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay
This ex-vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment using fresh human blood.
Materials:
-
Freshly drawn human venous blood (anticoagulant-dependent on the specific prostaglandin being measured)
-
Test compound (e.g., Valdecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Calcium ionophore A23187 or thrombin to stimulate COX-1 activity in platelets
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Procedure:
For COX-1 Activity (measuring TXB2):
-
Aliquot fresh, heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control and incubate for a specified period.
-
Stimulate platelet COX-1 activity by adding a calcium ionophore or thrombin and allow the blood to clot at 37°C for a set time (e.g., 1 hour).
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 (a stable metabolite of the COX-1 product TXA2) in the serum using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the recombinant enzyme assay.
For COX-2 Activity (measuring PGE2):
-
Aliquot fresh, heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Induce COX-2 expression by adding LPS and incubate the blood at 37°C for an extended period (e.g., 24 hours).
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental setup, the following diagrams are provided.
Caption: The COX-1 and COX-2 signaling pathway.
Caption: Workflow for a typical in-vitro COX inhibition assay.
References
Valdecoxib and Cardiovascular Thrombotic Events: A Comparative Analysis with Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management was significantly altered with the development of COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs), which promised a better gastrointestinal safety profile compared to their non-selective counterparts. However, the initial enthusiasm was tempered by emerging evidence of an increased risk of cardiovascular thrombotic events, leading to the withdrawal of some agents from the market, including Valdecoxib (Bextra). This guide provides a comprehensive comparative analysis of the cardiovascular thrombotic events associated with Valdecoxib versus other selective and non-selective NSAIDs, supported by experimental data and detailed methodologies.
Executive Summary
Valdecoxib, a selective COX-2 inhibitor, was voluntarily withdrawn from the market due to an unfavorable risk-benefit profile, primarily driven by an increased risk of serious cardiovascular thrombotic events.[1][2] Clinical trials, particularly in the setting of coronary artery bypass graft (CABG) surgery, demonstrated a significantly elevated risk of events such as myocardial infarction and stroke compared to placebo.[3][4] This increased risk is believed to be a class effect of selective COX-2 inhibitors, stemming from the imbalance between the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) and the unopposed production of thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation).[5][6][7][8] This guide presents a detailed comparison of Valdecoxib with other NSAIDs, including Rofecoxib, Celecoxib, Naproxen, Ibuprofen, and Diclofenac, based on available clinical trial data.
Comparative Analysis of Cardiovascular Thrombotic Events
The following tables summarize the quantitative data on cardiovascular thrombotic events from key clinical trials and meta-analyses involving Valdecoxib and other NSAIDs.
Table 1: Valdecoxib vs. Placebo in Post-Coronary Artery Bypass Graft (CABG) Surgery Patients
| Study/Analysis | Treatment Group | N | Cardiovascular Events (%) | Risk Ratio (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference(s) |
| Nussmeier et al. (2005) | Parecoxib/Valdecoxib | 555 | 2.0 | 3.7 | 1.0 - 13.5 | 0.03 | [9] |
| Placebo | 560 | 0.5 | [9] | ||||
| Meta-analysis (Psaty & Furberg, 2005) | Valdecoxib/Parecoxib | - | - | ~3-fold higher risk vs. placebo | - | 0.019 | [4] |
Note: Parecoxib is a prodrug that is converted to Valdecoxib in the body.
Table 2: Pooled Analysis of Valdecoxib in Osteoarthritis and Rheumatoid Arthritis Patients
| Patient Group | Treatment | Cardiovascular Thrombotic Events (%) | Reference(s) |
| Aspirin Users | Placebo | 1.4 | [10] |
| Valdecoxib | 1.7 | [10] | |
| Non-selective NSAIDs | 1.9 | [10] | |
| Non-Aspirin Users | Placebo | 0 | [10] |
| Valdecoxib | 0.2 | [10] | |
| Non-selective NSAIDs | 0.5 | [10] |
This analysis of 10 randomized trials (6-52 weeks in duration) showed similar crude and exposure-adjusted incidences of thrombotic events for Valdecoxib, non-selective NSAIDs (diclofenac, ibuprofen, or naproxen), and placebo in this patient population.[10]
Table 3: Comparative Cardiovascular Risk of Other NSAIDs from Key Clinical Trials
| Trial | Comparison | Key Finding on Cardiovascular Risk | Reference(s) |
| VIGOR | Rofecoxib vs. Naproxen | 5-fold increase in myocardial infarction with Rofecoxib. | [5] |
| APPROVe | Rofecoxib vs. Placebo | Increased risk of confirmed serious thrombotic events with long-term use of Rofecoxib. | [11] |
| CLASS | Celecoxib vs. Ibuprofen or Diclofenac | No significant difference in cardiovascular events between Celecoxib and the non-selective NSAIDs. | [5] |
| Meta-analysis (Caldwell et al., 2006) | Celecoxib vs. Placebo | Odds ratio for myocardial infarction was 2.26 (95% CI: 1.0–5.1). | [9][12] |
| Meta-analysis (Trelle et al., 2011) | Various NSAIDs vs. Placebo | All seven NSAIDs studied (including Naproxen, Ibuprofen, Diclofenac, Celecoxib, and Rofecoxib) were associated with an increased risk of stroke. | [13] |
Experimental Protocols
A comprehensive understanding of the data requires a detailed look at the methodologies of the key clinical trials.
Protocol: Post-Coronary Artery Bypass Graft (CABG) Surgery Trials with Parecoxib/Valdecoxib (e.g., Nussmeier et al., 2005)
-
Objective: To assess the safety of Parecoxib and Valdecoxib for the treatment of postoperative pain after CABG surgery.
-
Study Design: Randomized, double-blind, placebo-controlled multicenter trial.
-
Patient Population: Patients undergoing CABG surgery.
-
Intervention: Patients were randomized to receive either intravenous Parecoxib followed by oral Valdecoxib, or a matching placebo.
-
Primary Endpoint: A composite of cardiovascular events, including cardiovascular death, myocardial infarction, stroke, and pulmonary embolism.
-
Event Adjudication: A blinded, independent clinical events committee adjudicated all potential cardiovascular events based on predefined criteria.
-
Statistical Analysis: The primary analysis was a time-to-event analysis using a Cox proportional-hazards model to compare the risk of cardiovascular events between the treatment and placebo groups.
General Protocol for NSAID Cardiovascular Safety Trials
A typical experimental workflow for a clinical trial assessing the cardiovascular safety of an NSAID involves several key stages, from patient recruitment to data analysis and reporting.
Signaling Pathways and Mechanism of Action
The differential cardiovascular risk profiles of NSAIDs are rooted in their selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Selective COX-2 inhibitors like Valdecoxib potently inhibit the production of prostacyclin (PGI2) by endothelial cells, a key vasodilator and inhibitor of platelet aggregation.[5][7][8] However, they have minimal effect on COX-1 in platelets, which continues to produce thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[5][7] This imbalance is believed to shift the hemostatic balance towards a prothrombotic state, thereby increasing the risk of cardiovascular events.[5][6][7][8] Non-selective NSAIDs inhibit both COX-1 and COX-2, leading to a more balanced reduction in both prostacyclin and thromboxane, although the relative degree of inhibition varies between agents and can also influence cardiovascular risk.
Conclusion
The available evidence strongly indicates that Valdecoxib, as a selective COX-2 inhibitor, is associated with an increased risk of cardiovascular thrombotic events, particularly in high-risk populations such as those undergoing major cardiac surgery. This risk appears to be a class effect of selective COX-2 inhibitors and is mechanistically linked to the disruption of the balance between pro- and anti-thrombotic prostanoids. While non-selective NSAIDs also carry a risk of cardiovascular events, the risk profile varies among individual agents. For researchers and drug development professionals, a thorough understanding of the differential cardiovascular effects of NSAIDs is crucial for the development of safer and more effective anti-inflammatory and analgesic therapies. Future research should focus on developing agents with improved cardiovascular safety profiles, potentially by targeting alternative pathways or by designing molecules with a more balanced inhibitory effect on COX-1 and COX-2.
References
- 1. Valdecoxib : the rise and fall of a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pbm.va.gov [pbm.va.gov]
- 3. Cardiovascular effects of valdecoxib: transducing human pharmacology results into clinical read-outs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. londonpainclinic.com [londonpainclinic.com]
- 7. ahajournals.org [ahajournals.org]
- 8. COX-2 inhibitors and cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the cyclooxygenase-2 specific inhibitor valdecoxib versus nonsteroidal antiinflammatory agents and placebo on cardiovascular thrombotic events in patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of the withdrawal of rofecoxib on prescribing patterns of COX-2 inhibitors in Scotland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jwatch.org [jwatch.org]
- 13. Quantifying nonsteroidal anti-inflammatory drug (NSAID) risk: can combining the evidence with the use of a network meta-analysis provide a solution? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Valdecoxib-d3: Comprehensive Disposal and Safety Protocol
Disclaimer: This document provides guidance on the proper disposal of Valdecoxib-d3 based on available safety data and general regulatory principles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as they are the ultimate authority on waste disposal procedures.
This compound is a deuterated analog of Valdecoxib, intended for research use as an internal standard for quantification.[1] While Valdecoxib was a selective COX-2 inhibitor, it was withdrawn from the U.S. market due to safety concerns.[2][3] The proper handling and disposal of its deuterated form are critical to ensure laboratory safety and environmental protection.
Hazard Profile and Safety Precautions
The Safety Data Sheet (SDS) for this compound classifies it with specific health hazards that necessitate careful handling and disposal.[4] All personnel handling this compound must be trained on its risks and follow all safety precautions outlined in the SDS.[5]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use tightly fitting safety goggles.[6]
-
Clothing: Wear protective clothing to prevent skin contact.[6]
-
Respiratory: Avoid breathing dust or fumes; ensure adequate ventilation.[4][6]
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound as per the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement Code | Description |
| Toxic to Reproduction, Category 2 | H361 | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure. |
| Data sourced from this compound Safety Data Sheet.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous pharmaceutical waste, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][8]
1. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Due to its reproductive toxicity and target organ effects, this compound should be managed as hazardous chemical waste. It is the generator's responsibility to correctly classify their waste.[8]
-
Segregation: Keep this compound waste separate from all other waste streams, including non-hazardous lab trash, sharps, and biohazardous materials.
2. Containment and Labeling:
-
Primary Container: Collect all materials contaminated with this compound (e.g., unused compound, empty vials, contaminated gloves, and wipes) in a designated, leak-proof, and sealable hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound". Ensure the label includes the accumulation start date and relevant hazard pictograms (e.g., health hazard).
3. Storage:
-
Secure Location: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Time Limits: Adhere to institutional and regulatory time limits for the accumulation of hazardous waste.
4. Final Disposal:
-
Licensed Vendor: Arrange for pickup and disposal through your institution's contracted licensed hazardous waste disposal company.
-
Incineration: The required method of disposal for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted treatment facility.[5][7][8] This ensures the complete destruction of the active chemical compound.
-
Documentation: Retain all disposal records and manifests as required by regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Valdecoxib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. echemi.com [echemi.com]
- 7. danielshealth.com [danielshealth.com]
- 8. sandiegocounty.gov [sandiegocounty.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
